Product packaging for Butabindide(Cat. No.:CAS No. 175553-48-7)

Butabindide

Cat. No.: B1143052
CAS No.: 175553-48-7
M. Wt: 393.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butabindide is a useful research compound. Its molecular formula is C19H27N3O6 and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O6 B1143052 Butabindide CAS No. 175553-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQIRIMIVLFYIX-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Butabindide's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide is a potent and selective inhibitor of the enzyme Tripeptidyl Peptidase II (TPP II). Its mechanism of action centers on the reversible inhibition of this serine peptidase, preventing the degradation of key physiological substrates. This guide provides an in-depth analysis of this compound's molecular interactions, its impact on cellular signaling, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized. Notably, there is no evidence of this compound having entered human clinical trials.

Core Mechanism: Inhibition of Tripeptidyl Peptidase II

This compound functions as a highly potent and reversible inhibitor of Tripeptidyl Peptidase II (TPP II), a large, cytosolic serine exopeptidase.[1][2] TPP II's primary role is the sequential removal of tripeptides from the N-terminus of longer peptides.[3][4] By binding to the active site of TPP II, this compound prevents this enzymatic activity.

Quantitative Analysis of this compound's Potency and Selectivity

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays, demonstrating its high affinity for TPP II and significant selectivity over the related enzyme, Tripeptidyl Peptidase I (TPP I).

Parameter Enzyme Value Reference
Ki (Inhibition Constant) TPP II7 nM[1][2]
IC50 (Half-maximal Inhibitory Concentration) TPP IINot explicitly stated, but Ki suggests low nM range
IC50 (Half-maximal Inhibitory Concentration) TPP I10 µM[2]

Impact on Downstream Signaling: The Cholecystokinin-8 (CCK-8) Pathway

A primary and well-characterized downstream effect of this compound's inhibition of TPP II is the protection of the neuropeptide cholecystokinin-8 (CCK-8) from degradation.[1][2][5] TPP II is a key enzyme responsible for the inactivation of CCK-8.[1][5]

By preventing the breakdown of CCK-8, this compound effectively enhances the signaling of this important neurotransmitter. CCK-8 is known to be involved in a variety of physiological processes, including:

  • Satiety: CCK-8 acts as a satiety signal, reducing food intake.[2][5] In vivo studies have shown that this compound administration in mice increases satiety, presumably through the potentiation of CCK-8 signaling in the gastrointestinal tract.[2]

  • Digestion: CCK-8 regulates gallbladder contraction, pancreatic secretion, and gastric emptying.[5]

The following diagram illustrates the modulation of the CCK-8 signaling pathway by this compound.

Butabindide_CCK8_Pathway cluster_0 Normal Physiology cluster_1 With this compound CCK8 CCK-8 TPP2 TPP II CCK8->TPP2 Degradation CCK1R CCK-1 Receptor CCK8->CCK1R Binds to Inactive Inactive Fragments TPP2->Inactive Satiety Satiety Signal CCK1R->Satiety Activates This compound This compound TPP2_B TPP II This compound->TPP2_B Inhibits CCK8_B CCK-8 CCK1R_B CCK-1 Receptor CCK8_B->CCK1R_B Increased Binding Satiety_B Enhanced Satiety Signal CCK1R_B->Satiety_B Enhanced Activation

This compound's modulation of the CCK-8 signaling pathway.

Broader Physiological Roles of Tripeptidyl Peptidase II

The inhibition of TPP II by this compound has the potential to impact a range of other cellular processes due to the enzyme's diverse functions. These include:

  • General Protein Turnover: TPP II acts downstream of the proteasome, playing a role in the final stages of intracellular protein degradation.[3][4]

  • Antigen Presentation: TPP II is implicated in the processing of peptides for presentation by MHC class I molecules, although the extent of its essential role in this process is still under investigation.[3][6][7]

  • Cellular Processes: TPP II is involved in apoptosis, cell division, and has been linked to conditions such as muscle wasting and obesity.[8]

  • Metabolism: Recent studies suggest a role for TPP II in promoting fat formation.[9]

Experimental Protocols: In Vitro TPP II Inhibition Assay

The characterization of this compound's inhibitory activity typically involves an in vitro enzymatic assay. While specific protocols may vary, the general workflow is as follows:

  • Enzyme Source Preparation: TPP II can be sourced from various tissues, with membranes from rat cerebral cortex being a documented source for this compound assays.[2] The tissue is homogenized and centrifuged to isolate the membrane fraction containing TPP II.

  • Assay Reaction: The assay is typically performed in a multi-well plate format.

    • The enzyme preparation is incubated with varying concentrations of the inhibitor (e.g., this compound).

    • A synthetic fluorogenic substrate for TPP II is added to initiate the reaction. A common type of substrate is a tripeptide conjugated to a fluorescent molecule that is released upon cleavage.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated and compared to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

The following diagram outlines the general workflow for a TPP II inhibition assay.

TPP2_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Enzyme_Source Enzyme Source (e.g., Rat Cerebral Cortex Membranes) Incubation Incubate Enzyme with this compound Enzyme_Source->Incubation Inhibitor_Dilutions Serial Dilutions of this compound Inhibitor_Dilutions->Incubation Substrate_Prep Fluorogenic Substrate Preparation Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure Fluorescence Over Time Reaction_Initiation->Measurement Activity_Calc Calculate Rate of Reaction (Enzyme Activity) Measurement->Activity_Calc Dose_Response Plot % Inhibition vs. [this compound] Activity_Calc->Dose_Response IC50_Ki Determine IC50 and Ki Dose_Response->IC50_Ki

General workflow for a TPP II inhibition assay.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of Tripeptidyl Peptidase II. Its primary mechanism of action, the prevention of TPP II-mediated peptide degradation, leads to the potentiation of downstream signaling pathways, most notably that of CCK-8, resulting in increased satiety. The lack of clinical trial data suggests that its development may have been discontinued or that it is primarily used as a research tool to probe the function of TPP II. Future research could further explore the therapeutic potential of TPP II inhibition in metabolic disorders or other conditions where the modulation of TPP II substrates could be beneficial.

References

Butabindide as a Reversible Tripeptidyl Peptidase II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptidyl Peptidase II (TPP II) is a large, complex serine exopeptidase that plays a critical role in intracellular protein degradation and antigen presentation. Its involvement in various physiological and pathological processes has made it an attractive target for therapeutic intervention. Butabindide has emerged as a potent and selective reversible inhibitor of TPP II. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and its impact on relevant signaling pathways.

Introduction to Tripeptidyl Peptidase II (TPP II)

Tripeptidyl Peptidase II is a high-molecular-weight protease that sequentially removes tripeptides from the N-terminus of longer peptides. It functions downstream of the proteasome in the ubiquitin-proteasome pathway, contributing to the complete hydrolysis of cellular proteins into amino acids.[1] TPP II is also implicated in the processing of antigenic peptides for presentation by MHC class I molecules, thereby playing a role in the adaptive immune response.[2] Furthermore, recent studies have linked TPP II activity to the regulation of the ERK1/ERK2 signaling pathway, suggesting its involvement in cell proliferation and differentiation.

This compound: A Potent and Reversible TPP II Inhibitor

This compound is a synthetic, indoline-based compound that acts as a potent and reversible inhibitor of TPP II.[3] Its development was the result of successive structure-activity relationship (SAR) studies aimed at optimizing lead compounds for TPP II inhibition.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of TPP II. It binds to the active site of the enzyme, competing with the natural peptide substrates. This reversible binding prevents the hydrolysis of substrates and thereby inhibits the enzymatic activity of TPP II. The reversible nature of the inhibition means that the enzyme's activity can be restored upon removal of the inhibitor.

Quantitative Inhibitory Data

The inhibitory potency of this compound against TPP II has been quantified in various studies. The key parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.

Inhibitor Target Enzyme Inhibition Constant (Ki) Reference
This compoundTPP II7 nM[4]
Abu-Pro-NHBuTPP II80 nM[4]
Val-Pro-NHBuTPP II0.57 µMGanellin et al., 2000
This compoundTPP I>10 µMRose et al., 1996

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from protected amino acids. The following is a generalized protocol based on the published literature.[3]

Materials:

  • N-benzyloxycarbonyl (Cbz) or N-tert-butoxycarbonyl (t-Boc) protected amino acids

  • Coupling reagents (e.g., bis(2-oxo-3-oxazolidinyl)phosphinic chloride, isobutyl chloroformate)

  • Amines (e.g., n-butylamine)

  • Solvents (e.g., dichloromethane, polar solvents)

  • Deprotection reagents (e.g., H2/Pd-C for Cbz, TFA for t-Boc)

Procedure:

  • Dipeptide Formation: An N-protected amino acid is coupled with a second amino acid to form a protected dipeptide.

  • Amide Formation: The resulting dipeptide is then reacted with an amine (e.g., n-butylamine) to form the corresponding amide.

  • Deprotection: The N-terminal protecting group is removed to yield the dipeptide amide.

  • Cyclization and Benzologue Formation: Further chemical transformations are carried out to create the indoline ring structure characteristic of this compound.[3] This involves the formation of a benzologue from a precursor like Abu-Pro-NHBu.[4]

  • Purification: The final product is purified using standard techniques such as chromatography.

TPP II Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound on TPP II can be determined using a fluorometric assay based on the hydrolysis of a synthetic substrate.

Materials:

  • Purified TPP II enzyme

  • Fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound (or other inhibitors) at various concentrations

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Enzyme Preparation: Prepare a working solution of TPP II in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the TPP II enzyme solution, and the this compound solution (or vehicle control).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths. The cleavage of the substrate by TPP II releases the fluorescent group, leading to an increase in the fluorescence signal.

  • Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of this compound. The IC50 value can be calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Signaling Pathways and Experimental Workflows

TPP II in Cellular Proteostasis

TPP II plays a crucial role in the final stages of protein degradation. This diagram illustrates the workflow of the ubiquitin-proteasome pathway and the position of TPP II.

TPP_II_Proteostasis Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein E1, E2, E3 Ligases Protein Cellular Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides (3-25 aa) Proteasome->Peptides TPP_II TPP II Peptides->TPP_II Tripeptides Tripeptides TPP_II->Tripeptides Amino_Acids Amino Acids Tripeptides->Amino_Acids Other Peptidases This compound This compound This compound->TPP_II

Caption: Role of TPP II in the Ubiquitin-Proteasome Pathway.

TPP II in MHC Class I Antigen Presentation

TPP II can process peptides generated by the proteasome for loading onto MHC class I molecules.

TPP_II_MHC cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Intracellular Antigen Proteasome Proteasome Antigen->Proteasome Peptides Peptide Fragments Proteasome->Peptides TPP_II TPP II Peptides->TPP_II Trimmed_Peptides Trimmed Peptides TPP_II->Trimmed_Peptides TAP TAP Transporter Trimmed_Peptides->TAP MHC_I MHC Class I TAP->MHC_I ER Endoplasmic Reticulum Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface This compound This compound This compound->TPP_II

Caption: TPP II in MHC Class I Antigen Presentation Pathway.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the discovery and evaluation of a TPP II inhibitor like this compound.

Butabindide_Workflow A Lead Compound Identification B Chemical Synthesis & Structure Optimization A->B C In Vitro TPP II Inhibition Assay B->C D Determination of IC50 and Ki C->D E Selectivity Profiling (e.g., vs. TPP I) C->E F Cell-Based Assays (e.g., cytotoxicity, pathway analysis) D->F E->F G In Vivo Studies (e.g., animal models) F->G H Pharmacokinetic & Pharmacodynamic Analysis G->H

Caption: Drug Discovery Workflow for TPP II Inhibitors.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of TPP II. Its high potency, selectivity, and reversible mechanism of action make it a well-characterized inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of enzyme inhibition and drug discovery. Further investigation into the effects of this compound on various cellular processes will continue to elucidate the complex functions of TPP II and may pave the way for the development of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Butabindide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide is a potent and reversible inhibitor of tripeptidyl peptidase II (TPP II), a crucial serine exopeptidase involved in intracellular protein turnover and the degradation of bioactive peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its chemical synthesis and biological evaluation, a summary of its structure-activity relationship, and an exploration of the signaling pathways influenced by TPP II inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in TPP II inhibition and the therapeutic potential of compounds like this compound.

Discovery and Rationale

This compound was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing a lead dipeptide inhibitor of tripeptidyl peptidase II (TPP II). The initial lead compound, Val-Pro-NHBu, demonstrated submicromolar affinity for the enzyme. Through successive optimizations at the P3, P1, and P2 positions of the peptide inhibitor, researchers developed Abu-Pro-NHBu, which exhibited a significantly improved inhibitory constant (Ki) of 80 nM.

The key innovation leading to this compound was the introduction of a benzologue, resulting in an indoline analogue with a nanomolar affinity for TPP II, boasting a Ki of 7 nM.[1] This substantial increase in potency highlighted the importance of the constrained indoline ring structure for optimal binding to the enzyme's active site. Molecular modeling studies suggest that this rigidified conformation is crucial for its high affinity, a conformation that less potent analogues cannot readily adopt.[1]

The primary target of this compound, TPP II, is a large, cytosolic serine peptidase that plays a significant role in the ubiquitin-proteasome pathway by degrading proteasome-generated peptides into tripeptides.[2] This process is vital for maintaining amino acid homeostasis within the cell. Furthermore, TPP II is implicated in the degradation of specific neuropeptides, such as cholecystokinin-8 (CCK-8), a key regulator of satiety.[1] By inhibiting TPP II, this compound can protect CCK-8 from degradation, leading to elevated levels of this satiety signal and a subsequent reduction in food intake. This mechanism of action forms the basis of its potential as an anti-obesity therapeutic.

Chemical Synthesis

The synthesis of this compound and its analogues generally follows established methods of peptide chemistry, primarily involving the formation of amide bonds between amino acid precursors. Two principal strategies are employed for the creation of the dipeptide amide core structure.

Strategy 1: Stepwise Amide Bond Formation

This approach involves the initial condensation of an N-protected amino acid with a second amino acid to form a protected dipeptide acid. This intermediate is then reacted with an amine to yield the corresponding amide, followed by deprotection to afford the final dipeptide amide.

Strategy 2: Pre-formed Amino Acid Amide

In this alternative strategy, an amino acid amide is either synthesized or commercially procured. This is then condensed with an N-protected amino acid to form the protected dipeptide amide, which is subsequently deprotected to yield the desired product.

Detailed Experimental Protocol for the Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.

Scheme 1: Synthesis of this compound

Synthesis_of_this compound cluster_step1 Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)butanoic acid cluster_step2 Step 2: Synthesis of N-butyl-2,3-dihydro-1H-indole-1-carboxamide cluster_step3 Step 3: Coupling and Deprotection Abu_OH (S)-2-aminobutanoic acid Abu_Boc_OH (S)-2-((tert-butoxycarbonyl)amino)butanoic acid Abu_OH->Abu_Boc_OH NaOH, Dioxane/H2O Boc_anhydride Di-tert-butyl dicarbonate Boc_anhydride->Abu_Boc_OH Abu_Boc_OH_2 (S)-2-((tert-butoxycarbonyl)amino)butanoic acid Indoline Indoline Indoline_COCl Indoline-1-carbonyl chloride Indoline->Indoline_COCl Triphosgene Triphosgene Triphosgene->Indoline_COCl Indoline_CONHBu N-butyl-2,3-dihydro-1H- indole-1-carboxamide Indoline_COCl->Indoline_CONHBu Butylamine n-Butylamine Butylamine->Indoline_CONHBu Et3N, CH2Cl2 Indoline_CONHBu_2 N-butyl-2,3-dihydro-1H- indole-1-carboxamide Coupled_product tert-butyl (S)-(1-((2,3-dihydro-1H-indol-1-yl)carbonyl)-1-oxobutan-2-yl)carbamate Abu_Boc_OH_2->Coupled_product DCC, HOBt, DMF Indoline_CONHBu_2->Coupled_product This compound This compound ((S)-2-(2,3-dihydro-1H-indole-1- carboxamido)-N-butylbutanamide) Coupled_product->this compound TFA, CH2Cl2

Caption: Synthetic scheme for this compound.

Materials and Reagents:

  • (S)-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Indoline

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • n-Butylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of (S)-2-((tert-butoxycarbonyl)amino)butanoic acid:

    • Dissolve (S)-2-aminobutanoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

    • Add di-tert-butyl dicarbonate and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

  • Synthesis of N-butyl-2,3-dihydro-1H-indole-1-carboxamide:

    • To a solution of indoline in dichloromethane, add a solution of triphosgene in dichloromethane dropwise at 0 °C.

    • Stir the reaction mixture for 2 hours at room temperature.

    • In a separate flask, dissolve n-butylamine and triethylamine in dichloromethane.

    • Add the amine solution to the reaction mixture at 0 °C and stir overnight at room temperature.

    • Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain N-butyl-2,3-dihydro-1H-indole-1-carboxamide.

  • Coupling and Deprotection to Yield this compound:

    • Dissolve (S)-2-((tert-butoxycarbonyl)amino)butanoic acid, N-butyl-2,3-dihydro-1H-indole-1-carboxamide, and HOBt in DMF.

    • Add DCC to the solution at 0 °C and stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected this compound.

    • Dissolve the crude product in a 1:1 mixture of TFA and dichloromethane and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure and purify the residue by preparative HPLC to yield this compound as a white solid.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of tripeptidyl peptidase II. Its mechanism of action is reversible inhibition of the enzyme's catalytic activity.

Quantitative Data

The inhibitory potency of this compound and its key precursors against TPP II is summarized in the table below.

CompoundStructureKi (nM)
Val-Pro-NHBu(S)-N-((S)-1-(butylamino)-1-oxopropan-2-yl)-2-methyl-1-oxopropan-2-aminium570
Abu-Pro-NHBu(S)-N-((S)-1-(butylamino)-1-oxopropan-2-yl)-2-aminobutanamide80
This compound (S)-2-(2,3-dihydro-1H-indole-1-carboxamido)-N-butylbutanamide7

Data sourced from J. Med. Chem. 2005, 48, 23, 7333–7342.[1]

Experimental Protocol for TPP II Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of compounds against TPP II.

Materials and Reagents:

  • Purified TPP II enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC)

  • Inhibitor stock solutions (e.g., this compound in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In the wells of a 96-well plate, add the desired concentration of the inhibitor.

    • Add a fixed amount of purified TPP II enzyme to each well.

    • Incubate the enzyme and inhibitor mixture at 37 °C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the AAF-AMC substrate to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37 °C.

    • Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate and release of free AMC.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) for the substrate are known.

TPP_II_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Inhibitor_Dilution Prepare inhibitor serial dilutions Pre_incubation Pre-incubate TPP II and inhibitor (37°C, 15 min) Inhibitor_Dilution->Pre_incubation Enzyme_Prep Prepare TPP II solution Enzyme_Prep->Pre_incubation Add_Substrate Add AAF-AMC substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence over time (Ex: 380 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calculate_Velocity Plot_Inhibition Plot % inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Inhibition Determine_IC50_Ki Determine IC50 and calculate Ki Plot_Inhibition->Determine_IC50_Ki

Caption: Workflow for TPP II inhibition assay.

Signaling Pathways

TPP II plays a role in various cellular processes, and its inhibition by this compound can have downstream effects on signaling pathways. One of the key pathways identified is the mitogen-activated protein kinase (MAPK) pathway, specifically involving the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Inhibition of TPP II has been shown to lead to a decrease in the levels of phosphorylated ERK1/2 in the nucleus. This suggests that TPP II activity is linked to the maintenance of ERK signaling. The exact mechanism of this regulation is still under investigation but may involve the processing of peptides that directly or indirectly influence the kinases or phosphatases that control ERK phosphorylation.

TPP_II_ERK_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_tppii TPP II Regulation Growth_Factors Growth Factors / Mitogens RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK Nuclear_Translocation Nuclear Translocation pERK->Nuclear_Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nuclear_Translocation->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression TPP_II Tripeptidyl Peptidase II (TPP II) TPP_II->pERK Maintains levels of This compound This compound This compound->TPP_II Inhibits

Caption: TPP II's role in the ERK signaling pathway.

Future Directions

While this compound has demonstrated significant potential as a potent TPP II inhibitor, further research is warranted to fully elucidate its therapeutic utility. Key areas for future investigation include:

  • Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its in vivo efficacy in relevant animal models of obesity and other conditions where TPP II is implicated.

  • Selectivity Profiling: A broader screening against a panel of other proteases will be important to confirm its selectivity for TPP II and to identify any potential off-target effects.

  • In Vivo Efficacy: While initial studies have shown an effect on food intake in mice, more detailed dose-response studies are required to establish a clear therapeutic window.

  • Stability: A thorough investigation of this compound's stability under physiological conditions and in various formulations is necessary for its development as a drug candidate.

Conclusion

This compound represents a significant achievement in the rational design of potent and selective enzyme inhibitors. Its discovery through a systematic SAR campaign has provided a valuable chemical tool for probing the biological functions of tripeptidyl peptidase II. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research into this compound and the development of novel TPP II inhibitors with therapeutic potential. The connection between TPP II and key signaling pathways like the ERK pathway opens up new avenues for exploring the role of this enzyme in health and disease.

References

The Butabindide Structure-Activity Relationship: A Deep Dive into Tripeptidyl Peptidase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of butabindide, a potent and selective inhibitor of tripeptidyl peptidase II (TPP II). This compound's development showcases a systematic approach to optimizing peptide-based inhibitors, culminating in a nanomolar affinity compound with significant therapeutic potential. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental frameworks.

Introduction: Targeting Tripeptidyl Peptidase II

Tripeptidyl peptidase II is a serine exopeptidase that plays a crucial role in the degradation of various peptides, including the neuropeptide cholecystokinin-8 (CCK-8).[1] Inhibition of TPP II can potentiate the effects of CCK-8, which is involved in satiety and other physiological processes. This compound emerged from a rational drug design program aimed at developing potent and selective inhibitors of this enzyme.

The development of this compound started from a dipeptide amide lead, Val-Pro-NHBu, and involved successive optimizations at the P3, P1, and P2 positions of the peptide scaffold.[1] This systematic modification led to the discovery of this compound, an indoline analog with a significant increase in inhibitory potency.

Structure-Activity Relationship of this compound and its Analogs

The SAR for this compound was established by systematically modifying a lead compound, Val-Pro-NHBu, and assessing the impact of these changes on the inhibitory activity against TPP II. The key findings are summarized in the table below.

Compound IDStructureModification from LeadK_i (nM)Fold Improvement over Lead
Lead Val-Pro-NHBu-5701
18 Abu-Pro-NHBuVal to Abu at P3807.1
33 (this compound) Indoline-Abu-Pro-NHBuBenzologue of Abu-Pro-NHBu781.4

Data sourced from Ganellin et al., 2005.[1]

Key Structural Insights
  • P3 Position Optimization: The initial substitution of the Valine residue in the lead compound with Aminobutyric acid (Abu) at the P3 position (Compound 18 ) resulted in a 7-fold increase in potency.[1] This suggests that the smaller, linear side chain of Abu is better accommodated in the S3 subsite of TPP II compared to the bulkier, branched side chain of Valine.

  • Cyclization to an Indoline Scaffold: The most significant enhancement in activity was achieved by the formation of a benzologue, creating the indoline analogue, this compound (33 ).[1] This rigidification of the backbone is believed to lock the molecule into a more favorable conformation for binding to the active site of TPP II, leading to an over 80-fold improvement in potency compared to the original lead compound. Molecular modeling studies have suggested that this compound can adopt a low-energy conformation that is not accessible to its acyclic precursors.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of SAR studies. The following sections outline the methodologies for the synthesis of this compound and its analogs, as well as the enzyme inhibition assay used to determine their potency.

General Synthetic Approach

The synthesis of this compound and its precursors was primarily achieved through standard peptide coupling techniques. Two main strategies were employed for amide bond formation:[1]

  • Active Ester Method: A protected carboxylic acid was activated by forming a succinimide ester, which was then condensed with the desired amine in a polar solvent.

  • Mixed Anhydride Method: A protected carboxylic acid was converted in situ to a mixed anhydride using isobutyl chloroformate, followed by reaction with the amine.

N-terminal protection was typically achieved using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (t-Boc) protecting groups, which were removed under appropriate conditions to allow for chain elongation.

Tripeptidyl Peptidase II Inhibition Assay

The inhibitory potency (K_i) of the synthesized compounds was determined using a fluorometric assay that measures the activity of TPP II.

Materials:

  • Enzyme: Purified tripeptidyl peptidase II from rat brain membranes.

  • Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Inhibitors: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a specified period at 37°C to allow for binding equilibrium to be reached.

  • The reaction is initiated by the addition of the fluorogenic substrate, AAF-AMC.

  • The rate of fluorescence increase, corresponding to the enzymatic cleavage of the AMC group from the substrate, is monitored over time using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • The initial rates of reaction are calculated for each inhibitor concentration.

  • The IC_50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

  • The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation, taking into account the concentration of the substrate used in the assay and its K_m value for the enzyme.

Visualizing the this compound SAR Pathway and Experimental Workflow

To better illustrate the logical progression of the this compound SAR study and the experimental workflow, the following diagrams were generated using Graphviz.

SAR_Pathway Lead Lead Compound Val-Pro-NHBu (Ki = 570 nM) Intermediate P3 Optimization Abu-Pro-NHBu (Ki = 80 nM) Lead->Intermediate Val -> Abu This compound Final Compound (Benzologue) This compound (Ki = 7 nM) Intermediate->this compound Cyclization

Caption: The developmental pathway of this compound from the lead compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation s1 Protected Amino Acids s2 Peptide Coupling (Active Ester or Mixed Anhydride) s1->s2 s3 Deprotection s2->s3 s4 Purification & Characterization s3->s4 a1 TPP II Enzyme Assay (Fluorometric) s4->a1 Test Compounds a2 IC50 Determination a1->a2 a3 Ki Calculation (Cheng-Prusoff) a2->a3 SAR_Analysis SAR Analysis a3->SAR_Analysis Quantitative Data

Caption: The workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound demonstrates a successful application of rational drug design principles. The systematic optimization of a peptide lead, guided by a quantitative understanding of enzyme-inhibitor interactions, resulted in a highly potent and selective inhibitor of tripeptidyl peptidase II. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of protease inhibitor development and facilitate further exploration of the therapeutic potential of TPP II inhibition.

References

Butabindide and its Effect on Neuropeptide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of butabindide, a potent and selective inhibitor of Tripeptidyl Peptidase II (TPP II). This compound's primary mechanism of action involves the reversible inhibition of TPP II, a crucial serine peptidase in the regulation of specific neuropeptides. By preventing the degradation of these signaling molecules, this compound effectively enhances their physiological activity. This guide will focus on the principal effect of this compound: the potentiation of cholecystokinin-8 (CCK-8) signaling. Detailed experimental protocols, quantitative data on inhibitory activity, and diagrams of the molecular pathways and experimental workflows are provided to support further research and development in this area.

Introduction to this compound and Neuropeptide Regulation

Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes, including pain perception, appetite regulation, mood, and memory. The signaling efficacy and duration of neuropeptides are tightly controlled by neuropeptidases, enzymes that degrade them in the extracellular space, thereby terminating their action. The targeted inhibition of these peptidases presents a compelling therapeutic strategy to selectively amplify the signaling of beneficial neuropeptides.

This compound (also known as UCL-1397) is a synthetic indoline analogue developed as a potent, selective, and reversible inhibitor of Tripeptidyl Peptidase II (TPP II).[1] TPP II is a large, cytosolic serine exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides.[2] One of its key substrates is the neuropeptide cholecystokinin-8 (CCK-8), a critical regulator of satiety and gastrointestinal function.[1][2] By inhibiting TPP II, this compound protects CCK-8 from degradation, thereby increasing its bioavailability and enhancing its signaling effects.

Mechanism of Action: Inhibition of Tripeptidyl Peptidase II

The primary molecular target of this compound is Tripeptidyl Peptidase II (TPP II, EC 3.4.14.10). TPP II functions as a key component in intracellular protein turnover and is also recognized as the primary cholecystokinin-8 (CCK-8)-inactivating peptidase.[1][2] It cleaves the sulfated octapeptide CCK-8 at the Met⁴-Gly⁵ bond, rendering it inactive.[1]

This compound acts as a competitive, reversible inhibitor, binding to the active site of TPP II with high affinity and preventing it from processing its substrates.[1] This inhibition leads to a localized increase in the concentration and half-life of neuropeptides like CCK-8, thereby amplifying their downstream signaling. The development of this compound was the result of successive structure-activity relationship (SAR) optimizations, leading to a compound with nanomolar affinity for TPP II.[1]

This compound This compound TPP2 Tripeptidyl Peptidase II (TPP II) This compound->TPP2 Inhibits CCK8_inactive Inactive Fragments TPP2->CCK8_inactive Produces CCK8_active Active CCK-8 CCK8_active->TPP2 Degraded by Signaling CCK-8 Signaling CCK8_active->Signaling Initiates cluster_inhibition This compound Action cluster_signaling CCK-8 Signaling Pathway This compound This compound TPP2 TPP II This compound->TPP2 CCK8 CCK-8 TPP2->CCK8 No Degradation CCKAR CCKₐ Receptor (GPCR) CCK8->CCKAR Binds Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Satiety) Ca2->Response PKC->Response cluster_strategy1 Synthesis Strategy 1 cluster_strategy2 Synthesis Strategy 2 A1 N-Protected Amino Acid 1 C1 Protected Dipeptide A1->C1 B1 Amino Acid 2 B1->C1 E1 Protected Amide C1->E1 D1 Amine D1->E1 F1 Final Product E1->F1 Deprotection A2 Amino Acid Amide C2 Protected Amide A2->C2 B2 N-Protected Amino Acid 1 B2->C2 D2 Final Product C2->D2 Deprotection prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) plate Plate Enzyme and Inhibitor (Varying Concentrations) prep->plate incubate Pre-incubate at 37°C (Allow Binding) plate->incubate add_sub Add Fluorogenic Substrate (Initiate Reaction) incubate->add_sub read Measure Fluorescence Over Time (Kinetic Reading) add_sub->read analyze Calculate % Inhibition Determine IC₅₀/Kᵢ read->analyze surgery Implant Microdialysis Guide Cannula in Rat Brain recover Animal Recovery Period surgery->recover probe Insert Probe & Perfuse with aCSF recover->probe baseline Collect Baseline Dialysate Fractions probe->baseline admin Administer this compound (e.g., i.v. or i.p.) baseline->admin lcms Analyze Neuropeptides via LC-MS/MS baseline->lcms post_dose Collect Post-Dose Dialysate Fractions admin->post_dose post_dose->lcms quantify Quantify Changes in Neuropeptide Levels lcms->quantify

References

An In-depth Technical Guide to the Chemical Properties of Butabindide Oxalate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide oxalate is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), a serine peptidase responsible for the inactivation of the neuropeptide cholecystokinin-8 (CCK-8). By preventing the degradation of CCK-8, this compound enhances satiety and reduces food intake, making it a significant tool in the study of appetite regulation and related metabolic disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound oxalate salt, including its synthesis, mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound oxalate is the oxalate salt of the parent compound this compound, also known by its developmental code UCL-1397. The salt form is commonly used in research due to its stability and solubility.

PropertyValueSource
Chemical Name (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate[1]
Synonyms UCL-1397 oxalate[2]
CAS Number 185213-03-0[3][4]
Molecular Formula C₁₇H₂₅N₃O₂・C₂H₂O₄[3][4]
Molecular Weight 393.44 g/mol [4]
Appearance Crystalline solid[3]
Purity ≥98% (typically by HPLC)[3][4]
UV Maximum (λmax) 250, 280, 288 nm[3]
Solubility
SolventSolubilitySource
Water39 mg/mL (with ultrasonic warming)[5]
DMSOSoluble to 100 mM[6]
DMF1.6 mg/mL[3]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[3]
Storage and Stability

This compound oxalate should be stored desiccated at -20°C for long-term stability (≥ 4 years).[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Synthesis

The synthesis of this compound is detailed in the work by Ganellin et al. (2005).[7] It involves a multi-step process starting from the generation of an indoline analogue. The following is a summary of the likely synthetic approach based on the available literature.

General Synthetic Scheme

The synthesis of this compound involves the coupling of a protected amino acid to an indoline-2-carboxamide derivative. A detailed, step-by-step protocol would be found in the experimental section of the primary literature.

Pharmacological Properties

This compound is a high-affinity, reversible, and competitive inhibitor of TPP II.[1] This enzyme is a serine peptidase that inactivates CCK-8 by cleaving the Met³-Gly⁴ bond.[8]

ParameterValueSpeciesTissueSource
Ki (TPP II) 7 nM[2][3]
Ki (TPP I) 10 µM[2]
ID₅₀ (in vivo, liver) 1.1 mg/kg (i.v.)MouseLiver[6]
ID₅₀ (in vivo, brain) 6.8 mg/kg (i.v.)MouseBrain[6]
Mechanism of Action

This compound's mechanism of action is centered on its selective inhibition of TPP II. By blocking this enzyme, this compound prevents the breakdown of endogenous CCK-8. Elevated levels of CCK-8 can then act on its receptors (primarily CCK-A receptors) to induce satiety and reduce food intake.[8]

This compound This compound oxalate TPP2 Tripeptidyl Peptidase II (TPP II) This compound->TPP2 Inhibits CCK8_active Active CCK-8 TPP2->CCK8_active Inactivates CCK8_inactive Inactive CCK-8 Fragments CCKAR CCK-A Receptor CCK8_active->CCKAR Activates Satiety Satiety & Reduced Food Intake CCKAR->Satiety

Caption: Mechanism of action of this compound oxalate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound oxalate.

Tripeptidyl Peptidase II (TPP II) Inhibition Assay

This protocol is based on the methods described by Rose et al. (1996) for determining the inhibitory activity of compounds against TPP II.

Objective: To determine the inhibitory constant (Ki) of this compound oxalate against TPP II.

Materials:

  • Purified TPP II enzyme

  • Fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound oxalate stock solution

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound oxalate in assay buffer.

  • In a 96-well plate, add the TPP II enzyme solution to each well.

  • Add the different concentrations of this compound oxalate to the respective wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and the Km of the enzyme for the substrate.

start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_enzyme Add TPP II Enzyme to Microplate Wells start->add_enzyme add_inhibitor Add this compound Dilutions to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Monitor Fluorescence Increase Over Time add_substrate->measure_fluorescence calculate_velocity Calculate Initial Reaction Velocities measure_fluorescence->calculate_velocity determine_ic50 Determine IC₅₀ Value calculate_velocity->determine_ic50 calculate_ki Calculate Ki Value (Cheng-Prusoff) determine_ic50->calculate_ki end End calculate_ki->end

References

The Role of Butabindide in Satiety and Food Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butabindide is a potent and reversible inhibitor of tripeptidyl peptidase II (TPPII), an enzyme responsible for the inactivation of the satiety hormone cholecystokinin-8 (CCK-8). By preventing the degradation of CCK-8, this compound is hypothesized to enhance and prolong the physiological satiety signals, thereby reducing food intake and potentially influencing body weight. While direct in vivo studies on this compound's effects on appetite are not yet available in the public domain, a substantial body of evidence surrounding the mechanism of CCK-8 and the effects of other protease inhibitors provides a strong rationale for its investigation as a potential therapeutic agent for appetite regulation. This guide synthesizes the existing knowledge, outlines the proposed mechanism of action, presents relevant data from analogous studies, and provides detailed experimental protocols for future research in this area.

Introduction: The Cholecystokinin Satiety Pathway

Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of fats and proteins in the intestinal lumen. The biologically active form, CCK-8, plays a crucial role in short-term appetite regulation by inducing a feeling of fullness and satiation, which contributes to meal termination.

The satiety-inducing effects of CCK-8 are primarily mediated through the activation of CCK-1 receptors on the afferent fibers of the vagus nerve. This neural signal is then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, which integrates satiety signals and projects to higher brain centers, including the hypothalamus, to modulate food intake.

Tripeptidyl peptidase II (TPPII) is a key enzyme that inactivates CCK-8 in the periphery, thus terminating its satiating effect.[1] this compound, as a potent TPPII inhibitor, is designed to block this inactivation, leading to elevated and sustained levels of active CCK-8.

This compound: A Profile

This compound is an indoline analogue developed through successive structure-activity relationship studies. It is a highly potent and reversible inhibitor of tripeptidyl peptidase II, with a nanomolar affinity (Ki = 7 nM).[1] Its primary proposed role in satiety is through the potentiation of endogenous CCK-8 signaling.

Proposed Signaling Pathway of this compound in Satiety

The following diagram illustrates the proposed mechanism by which this compound enhances CCK-8 mediated satiety.

Butabindide_Satiety_Pathway cluster_gut Gastrointestinal Lumen & Enteroendocrine Cells cluster_circulation Peripheral Circulation cluster_neural Neural Signaling Food Intake Food Intake I-Cells I-Cells Food Intake->I-Cells Stimulates CCK-8 Release CCK-8 Release I-Cells->CCK-8 Release Active CCK-8 Active CCK-8 CCK-8 Release->Active CCK-8 TPPII TPPII Active CCK-8->TPPII Substrate Vagal Afferent Nerves Vagal Afferent Nerves Active CCK-8->Vagal Afferent Nerves Activates CCK-1R Inactive CCK-8 Inactive CCK-8 TPPII->Inactive CCK-8 Inactivates This compound This compound This compound->TPPII Inhibits Brainstem (NTS) Brainstem (NTS) Vagal Afferent Nerves->Brainstem (NTS) Signal Transduction Hypothalamus Hypothalamus Brainstem (NTS)->Hypothalamus Integration Satiety Satiety Hypothalamus->Satiety Food Intake Reduction Food Intake Reduction Satiety->Food Intake Reduction

Figure 1: Proposed signaling pathway of this compound in enhancing satiety.

Evidence from Analogous Compounds: Protease Inhibitors

While direct data for this compound is pending, studies on other protease inhibitors that increase endogenous CCK levels provide strong proof-of-concept for this mechanism.

Potato Protease Inhibitor II (PI2)

PI2 has been shown to increase circulating CCK levels and reduce food intake in both animal and human studies.

Table 1: Effects of Potato Protease Inhibitor II (PI2) on Satiety and Food Intake

Study TypeSpeciesDoseKey FindingsReference
PreclinicalRat100 mg/kg (oral)Reduced immediate food intake in the first two hours. Repeated administration reduced body weight gain and significantly elevated plasma CCK levels.[2]
Clinical TrialHuman (overweight/obese)150 mg twice dailySignificantly increased circulating CCK levels at week 10. Modulated appetite sensation from week 4 to 20, with higher satiety and decreased desire to eat.[3][4]
Soybean Trypsin Inhibitor (SBTI)

SBTI has also been demonstrated to decrease food intake and body weight, an effect attributed to increased CCK secretion.

Table 2: Effects of Soybean Trypsin Inhibitor (SBTI) on Satiety and Food Intake

Study TypeSpeciesDoseKey FindingsReference
PreclinicalRat (Zucker, obese & lean)25-200 mg/kgDose-dependently decreased daily food intake by reducing average meal size. Repeated administration (100 mg/kg twice daily for 7 days) decreased food intake and body weight in obese rats.[5]

Experimental Protocols for Studying this compound's Effects

The following protocols are adapted from established methodologies in the field of satiety research and can be applied to the investigation of this compound.

Preclinical Evaluation in Rodent Models

This workflow outlines a typical preclinical study to assess the effects of a compound like this compound on food intake and body weight in rodents.

Preclinical_Workflow start Animal Acclimatization (e.g., Sprague-Dawley rats, C57BL/6 mice) drug_prep This compound Formulation (Vehicle control, Dose range) start->drug_prep acute_study Acute Food Intake Study (Fasted animals, measure intake at 1, 2, 4, 24h post-dose) drug_prep->acute_study chronic_study Chronic Dosing Study (Daily administration for 2-4 weeks) drug_prep->chronic_study meal_pattern Meal Pattern Analysis (Meal size, meal frequency) acute_study->meal_pattern measurements Weekly Measurements (Body weight, food intake) chronic_study->measurements biochemical Biochemical Analysis (Terminal blood collection for CCK-8, glucose, lipids) chronic_study->biochemical data_analysis Data Analysis & Interpretation measurements->data_analysis meal_pattern->data_analysis biochemical->data_analysis

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Detailed Methodology: Acute Food Intake Study

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated for at least one week with a 12:12 hour light-dark cycle.

  • Habituation: Animals are habituated to the experimental conditions, including handling and gavage with the vehicle.

  • Fasting: Prior to the experiment, animals are fasted for 18 hours with free access to water.

  • Dosing: this compound (at various doses) or vehicle is administered via oral gavage.

  • Food Presentation: Pre-weighed standard chow is provided immediately after dosing.

  • Measurement: Food intake is measured at 1, 2, 4, and 24 hours post-dosing. Food spillage is collected and accounted for.

  • Meal Pattern Analysis: Specialized automated feeding systems can be used to record the size and frequency of meals to distinguish between effects on satiation (meal size) and satiety (inter-meal interval).

Human Clinical Trial Design

A randomized, double-blind, placebo-controlled crossover design is the gold standard for assessing the effects of a compound on satiety in humans.

Detailed Methodology: Satiety Assessment in Humans

  • Participants: Healthy, overweight but otherwise healthy volunteers are recruited.

  • Standardization: Participants consume a standardized dinner the evening before and arrive at the clinic in a fasted state on the morning of the study day.

  • Treatment: Participants receive a single dose of this compound or placebo.

  • Test Meal: After a set period (e.g., 60 minutes), participants are presented with a standardized test meal (e.g., breakfast).

  • Subjective Satiety: Visual Analogue Scales (VAS) are used to assess subjective feelings of hunger, fullness, satiety, and prospective food consumption at regular intervals before and after the test meal.

  • Ad Libitum Meal: At a fixed time after the test meal (e.g., 4 hours), participants are offered an ad libitum lunch, where they are instructed to eat until they feel comfortably full. The amount of food consumed (in grams and kcal) is the primary endpoint.

  • Blood Sampling: Blood samples can be collected at timed intervals to measure plasma concentrations of CCK-8 and other relevant gut hormones (e.g., GLP-1, PYY).

A Note on the Broader Role of TPPII

Recent research suggests that TPPII may have roles beyond CCK-8 degradation. A study on mice with a heterozygous mutation in the TPPII gene found that these animals were leaner than their wild-type counterparts, despite having normal food intake.[6] This suggests a potential role for TPPII in regulating fat metabolism, independent of its effects on appetite. This finding adds an interesting dimension to the potential effects of this compound, suggesting it might influence body composition through multiple mechanisms.

Conclusion and Future Directions

This compound presents a promising, mechanistically driven approach to appetite regulation. By inhibiting TPPII, it is poised to enhance the natural satiety signaling of CCK-8. While direct evidence of its effects on food intake and body weight is eagerly awaited, the wealth of data from studies on CCK-8 and other protease inhibitors provides a strong foundation for its continued investigation. Future research should focus on in vivo studies in animal models to confirm its efficacy and safety, followed by well-controlled clinical trials in human subjects to ascertain its therapeutic potential in the management of obesity and related metabolic disorders. The potential dual action on both satiety and fat metabolism makes this compound a particularly compelling candidate for further development.

References

Investigating the Function of Tripeptidyl Peptidase II with Butabindide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl peptidase II (TPP2) is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation.[1][2][3] Operating downstream of the proteasome, TPP2 sequentially removes tripeptides from the N-terminus of longer peptides, contributing to the generation of free amino acids for cellular metabolism.[2][3] Beyond its general role in protein turnover, TPP2 has been implicated in specific physiological processes, including MHC class I antigen presentation.[4][5] However, the precise extent of its involvement in this pathway remains a subject of ongoing research.[5][6] More recently, a non-enzymatic function of TPP2 has been identified in the regulation of calcium and lipid homeostasis.[7][8]

Butabindide is a potent and reversible inhibitor of TPP2, making it a valuable pharmacological tool for elucidating the diverse functions of this enzyme.[1][9] This technical guide provides a comprehensive overview of the investigation of TPP2 function using this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of TPP2 Inhibition by this compound

The inhibitory potency of this compound against TPP2 has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's efficacy.

InhibitorParameterValueSpecies/SystemReference
This compoundKi7 nMRat brain isoform[9]
This compoundIC5027 ± 7 nMPurified human TPP2

Experimental Protocols

In Vitro TPP2 Inhibition Assay using a Fluorogenic Substrate

This protocol describes the determination of TPP2 activity and its inhibition by this compound using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (AAF-AMC).

Materials:

  • Purified TPP2 enzyme

  • This compound

  • AAF-AMC substrate (stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In the wells of the 96-well microplate, add 50 µL of the this compound dilutions. For the control (uninhibited) and blank wells, add 50 µL of Assay Buffer.

  • Add 25 µL of purified TPP2 enzyme solution (at a final concentration of 1-5 nM) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of AAF-AMC substrate solution (at a final concentration of 10-50 µM) to all wells.

  • Immediately begin monitoring the increase in fluorescence at 37°C in the microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each this compound concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of TPP2 activity (relative to the uninhibited control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based TPP2 Activity Assay

This protocol outlines a method to measure the activity of endogenous TPP2 in cultured cells and assess the inhibitory effect of this compound.

Materials:

  • Cultured cells (e.g., HEK293T, Jurkat)

  • This compound

  • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail (without serine protease inhibitors)

  • AAF-AMC substrate

  • Bradford assay reagent for protein quantification

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for a desired period (e.g., 2-4 hours) in serum-free media.

  • Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.

  • Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the Bradford assay.

  • In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with Cell Lysis Buffer.

  • Initiate the reaction by adding AAF-AMC substrate to a final concentration of 50-100 µM.

  • Monitor the fluorescence increase as described in the in vitro assay protocol.

  • Data Analysis:

    • Normalize the reaction velocities to the protein concentration of each lysate.

    • Calculate the percentage of TPP2 activity in this compound-treated cells relative to the vehicle-treated control.

    • Plot the percentage of TPP2 activity against the this compound concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing Pathway

TPP2 is involved in the cytosolic processing of long peptides generated by the proteasome, trimming them into smaller fragments suitable for transport into the endoplasmic reticulum and subsequent loading onto MHC class I molecules. Inhibition of TPP2 by this compound can impair the generation of certain antigenic peptides.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Protein Intracellular Protein Proteasome Proteasome Protein->Proteasome Ubiquitination LongPeptides Long Peptides (>15 aa) Proteasome->LongPeptides Degradation TPP2 TPP2 LongPeptides->TPP2 Trimming TrimmedPeptides Trimmed Peptides (8-11 aa) TPP2->TrimmedPeptides This compound This compound This compound->TPP2 Inhibition TAP TAP Transporter TrimmedPeptides->TAP PeptideLoading Peptide Loading Complex TAP->PeptideLoading MHC_I MHC Class I MHC_I->PeptideLoading Loaded_MHC_I Peptide-MHC I Complex PeptideLoading->Loaded_MHC_I CellSurface Cell Surface Presentation Loaded_MHC_I->CellSurface Transport

Caption: this compound inhibits TPP2-mediated trimming of proteasome-derived peptides.

TPP2 in Calcium and Lipid Homeostasis (Non-Enzymatic Role)

Recent evidence indicates that TPP2 plays a structural role in maintaining calcium and lipid homeostasis, independent of its peptidase activity. TPP2 interacts with key proteins involved in regulating calcium flux between the endoplasmic reticulum (ER) and mitochondria. This function is not expected to be directly affected by this compound.

Caption: TPP2's non-enzymatic scaffolding role in calcium and lipid homeostasis.

Experimental Workflow for Investigating TPP2 Function

This workflow outlines the key steps for a comprehensive investigation into the role of TPP2 using this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_invivo In Vivo Analysis (Optional) Purified_TPP2 Purify TPP2 Enzyme Enzyme_Assay Fluorogenic Enzyme Assay Purified_TPP2->Enzyme_Assay IC50_Ki_Det Determine IC50 and Ki of this compound Enzyme_Assay->IC50_Ki_Det Data_Analysis Data Analysis and Interpretation IC50_Ki_Det->Data_Analysis Cell_Culture Cell Culture Butabindide_Treatment Treat with this compound Cell_Culture->Butabindide_Treatment Cell_Based_Assay Cell-Based TPP2 Activity Assay Butabindide_Treatment->Cell_Based_Assay Antigen_Presentation_Assay MHC I Antigen Presentation Assay Butabindide_Treatment->Antigen_Presentation_Assay Calcium_Imaging Calcium Imaging Butabindide_Treatment->Calcium_Imaging Lipidomics Lipidomic Analysis Butabindide_Treatment->Lipidomics Cell_Based_Assay->Data_Analysis Antigen_Presentation_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Lipidomics->Data_Analysis Animal_Model Animal Model Butabindide_Admin Administer this compound Animal_Model->Butabindide_Admin Immune_Response Assess Immune Response Butabindide_Admin->Immune_Response Metabolic_Analysis Metabolic Phenotyping Butabindide_Admin->Metabolic_Analysis Immune_Response->Data_Analysis Metabolic_Analysis->Data_Analysis

Caption: A comprehensive workflow for investigating TPP2 function using this compound.

References

Methodological & Application

Application Notes and Protocols for Butabindide in In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butabindide is a potent and selective reversible inhibitor of tripeptidyl peptidase II (TPP II), a large, cytosolic serine exopeptidase. TPP II plays a role in the ubiquitin-proteasome pathway of intracellular protein degradation. Its inhibition has been shown to affect various cellular processes, including signal transduction pathways. These application notes provide detailed protocols for performing in vitro enzyme inhibition assays with this compound, along with relevant quantitative data and pathway information to facilitate research and drug development efforts.

Quantitative Data

The inhibitory activity of this compound against Tripeptidyl Peptidase II (TPP II) has been characterized by its inhibition constant (Ki).

CompoundTarget EnzymeInhibitor TypeKiIC50
This compoundTripeptidyl Peptidase II (TPP II)Reversible7 nM[1]Not explicitly stated in cited literature, but determinable via protocol below.

Signaling Pathway

TPP II inhibition by this compound has been demonstrated to impact the Ras-Raf-MEK-ERK (MAPK) signaling pathway. Specifically, inhibition of TPP II leads to a reduction in the levels of phosphorylated ERK1 and ERK2 in the nucleus, which can affect the transcription of genes involved in cell proliferation, differentiation, and survival.

TPP_II_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK pERK_n pERK1/2 pERK->pERK_n Translocates TPPII TPP II TPPII->pERK Modulates (Mechanism under investigation) This compound This compound This compound->TPPII Inhibits TF Transcription Factors pERK_n->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: TPP II inhibition by this compound and its effect on the ERK signaling pathway.

Experimental Protocols

Two detailed protocols are provided below for determining the inhibitory effect of this compound on TPP II activity. Protocol 1 utilizes a chromogenic substrate, while Protocol 2 uses a fluorogenic substrate.

Protocol 1: Chromogenic Assay for TPP II Inhibition

This protocol is adapted from a method used to determine the IC50 value of this compound.

Materials:

  • Human Tripeptidyl Peptidase II (hsTPP II)

  • This compound

  • H-Ala-Ala-Phe-pNA (AAF-pNA) (Substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Glycerol

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Buffer Preparation: Prepare the assay buffer consisting of 0.1 M potassium phosphate, pH 7.5, containing 12% glycerol and 2 mM DTT.

  • Reagent Preparation:

    • Dissolve hsTPP II in the assay buffer to the desired stock concentration.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 1 µM).

    • Prepare a 100 µM stock solution of the substrate AAF-pNA in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the hsTPP II enzyme solution.

    • Add the different concentrations of this compound or vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells) to the respective wells.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the AAF-pNA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (0.1M K-Phosphate, pH 7.5, 12% Glycerol, 2mM DTT) Prep_Enzyme Prepare hsTPP II Stock Prep_Buffer->Prep_Enzyme Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Buffer->Prep_Inhibitor Prep_Substrate Prepare 100µM AAF-pNA Substrate Prep_Buffer->Prep_Substrate Add_Enzyme Add hsTPP II to 96-well plate Add_Inhibitor Add this compound or Vehicle Control Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C for 15 min Add_Inhibitor->Incubate Add_Substrate Initiate reaction with AAF-pNA Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Readings) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates (V) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [this compound] Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for the chromogenic TPP II inhibition assay.

Protocol 2: Fluorometric Assay for TPP II Inhibition

This protocol utilizes the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) for a more sensitive detection of TPP II activity.

Materials:

  • Human Tripeptidyl Peptidase II (hsTPP II)

  • This compound

  • Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) (Substrate)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, or the potassium phosphate buffer from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate (for fluorescence assays)

  • Fluorometric microplate reader

Procedure:

  • Buffer and Reagent Preparation:

    • Prepare the desired assay buffer.

    • Prepare stock solutions of hsTPP II, this compound (with serial dilutions), and AAF-AMC substrate in a similar manner to Protocol 1. The final substrate concentration will need to be optimized but is typically in the low micromolar range.

  • Assay Protocol:

    • In a 96-well black microplate, add the hsTPP II enzyme solution.

    • Add the various concentrations of this compound or a vehicle control.

    • Pre-incubate the enzyme and inhibitor at 37 °C for 15 minutes.

    • Start the reaction by adding the AAF-AMC substrate solution.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 440-460 nm.[2][3][4] Take kinetic readings over a period of 15-30 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as in Protocol 1, using the rate of change in fluorescence intensity to determine the reaction velocity.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare hsTPP II Stock Prep_Buffer->Prep_Enzyme Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Buffer->Prep_Inhibitor Prep_Substrate Prepare AAF-AMC Substrate Stock Prep_Buffer->Prep_Substrate Add_Enzyme Add hsTPP II to 96-well black plate Add_Inhibitor Add this compound or Vehicle Control Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C for 15 min Add_Inhibitor->Incubate Add_Substrate Initiate reaction with AAF-AMC Incubate->Add_Substrate Measure Measure Fluorescence (Ex: 340-360nm, Em: 440-460nm) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates (V) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [this compound] Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for the fluorometric TPP II inhibition assay.

Conclusion

These protocols provide a robust framework for investigating the inhibitory effects of this compound on TPP II. The choice between the chromogenic and fluorometric assay will depend on the required sensitivity and available instrumentation. The provided quantitative data and signaling pathway information offer a broader context for interpreting the experimental results and understanding the biological implications of TPP II inhibition by this compound.

References

Application Notes and Protocols for In Vivo Mouse Studies with Butabindide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II (TPP2), a serine protease responsible for the inactivation of the neuropeptide cholecystokinin-8 (CCK-8).[1] By inhibiting TPP2, this compound effectively increases the bioavailability of CCK-8, a key regulator of satiety and food intake. These application notes provide a detailed overview of the dosage and administration of this compound for in vivo studies in mice, based on available literature. The protocols outlined below are intended to serve as a guide for researchers designing experiments to investigate the physiological effects of this compound.

Data Presentation

The following table summarizes the reported effective doses of this compound in mice from in vivo studies.

ParameterDosageAdministration RouteMouse ModelEffectReference
TPP2 Inhibition (Liver)1.1 mg/kgIntravenous (i.v.)Not SpecifiedID50[1][2]
TPP2 Inhibition (Brain)6.8 mg/kgIntravenous (i.v.)Not SpecifiedID50[1][2]
Food Intake Reduction10 mg/kgIntravenous (i.v.)Starved MiceSignificant satiating effect[3][4]

Experimental Protocols

Protocol 1: Determination of TPP2 Inhibition in Liver and Brain

This protocol is designed to assess the in vivo efficacy of this compound in inhibiting its target enzyme, TPP2, in different tissues.

Materials:

  • This compound oxalate (crystalline solid)

  • Vehicle for dissolution (e.g., sterile Dimethylformamide (DMF) and Phosphate Buffered Saline (PBS), pH 7.2)

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for intravenous injections

  • Tissue homogenization buffer and equipment

  • Fluorogenic TPP2 substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

  • Fluorometer

Procedure:

  • Preparation of this compound Solution:

    • Due to its limited aqueous solubility, this compound oxalate should be prepared shortly before use.[1]

    • A stock solution can be prepared by dissolving this compound oxalate in DMF to a concentration of 1.6 mg/ml.[1]

    • For intravenous administration, the stock solution should be further diluted in sterile PBS (pH 7.2). A common practice is to use a vehicle with a low percentage of DMF (e.g., 10%) to ensure solubility while minimizing toxicity. The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (typically 5-10 ml/kg body weight).

    • Note: The final solution should be clear and free of precipitation. It is recommended to perform a small-scale solubility test with the chosen vehicle.

  • Animal Dosing:

    • Mice are divided into treatment and vehicle control groups.

    • Administer this compound or vehicle via a single bolus intravenous injection into the lateral tail vein. Doses ranging from 0.1 to 10 mg/kg can be used to generate a dose-response curve for ID50 determination.

  • Tissue Collection and Preparation:

    • At a predetermined time point after injection (e.g., 30 minutes to 1 hour), euthanize the mice.

    • Perfuse the animals with cold saline to remove blood from the tissues.

    • Dissect the liver and brain, and immediately flash-freeze them in liquid nitrogen or proceed with homogenization.

    • Homogenize the tissues in a suitable buffer to prepare lysates for enzymatic assay.

  • TPP2 Activity Assay:

    • Measure the TPP2 activity in the tissue lysates using a fluorogenic substrate.

    • The rate of fluorescence increase corresponds to the TPP2 activity.

    • Compare the TPP2 activity in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

    • Calculate the ID50 value, which is the dose of this compound required to inhibit 50% of the TPP2 activity.

Protocol 2: Evaluation of Satiating Effects of this compound

This protocol is designed to assess the effect of this compound on food intake in mice.

Materials:

  • This compound oxalate

  • Vehicle for dissolution (as described in Protocol 1)

  • Male C57BL/6 mice (8-10 weeks old)

  • Metabolic cages for individual housing and food intake monitoring

  • Standard laboratory equipment for intravenous injections

  • Standard rodent chow

Procedure:

  • Animal Acclimation and Baseline Measurement:

    • Individually house the mice in metabolic cages and allow them to acclimate for several days.

    • Monitor daily food intake and body weight to establish a baseline.

  • Fasting:

    • Prior to the experiment, fast the mice for a period of 12-18 hours with free access to water to ensure they are motivated to eat.

  • Dosing and Food Presentation:

    • At the end of the fasting period, administer this compound (10 mg/kg) or vehicle via intravenous injection.

    • Immediately after the injection, provide a pre-weighed amount of standard chow to each mouse.

  • Food Intake Measurement:

    • Measure the cumulative food intake at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after the injection.

    • Calculate the food intake as the difference between the initial and remaining weight of the chow.

  • Data Analysis:

    • Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Mandatory Visualization

Butabindide_Mechanism_of_Action This compound This compound TPP2 Tripeptidyl Peptidase II (TPP2) This compound->TPP2 Inhibits CCK8_inactive Inactive CCK-8 Fragments TPP2->CCK8_inactive Produces CCK8_active Active Cholecystokinin-8 (CCK-8) TPP2->CCK8_active Inactivates CCKA_Receptor CCKA Receptor CCK8_active->CCKA_Receptor Activates Satiety Satiety Signal CCKA_Receptor->Satiety Initiates Experimental_Workflow_Food_Intake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Acclimatize mice to metabolic cages Baseline Measure baseline food intake Acclimation->Baseline Fasting Fast mice (12-18h) Baseline->Fasting Dosing Administer this compound (10 mg/kg i.v.) or Vehicle Fasting->Dosing Food_Presentation Provide pre-weighed food Dosing->Food_Presentation Measurement Measure cumulative food intake (0.5, 1, 2, 4, 24h) Food_Presentation->Measurement Analysis Compare food intake between groups Measurement->Analysis

References

Application Notes and Protocols for Cell-Based Assays Using Butabindide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide is a potent and reversible inhibitor of tripeptidyl peptidase II (TPPII), a large, cytosolic serine exopeptidase.[1] TPPII plays a significant role in the degradation of various peptides, including the neuropeptide cholecystokinin-8 (CCK-8). By cleaving the N-terminal tripeptide from its substrates, TPPII regulates the biological activity of these signaling molecules. This compound, with a nanomolar inhibitory constant (Ki) of 7 nM, offers a powerful tool for investigating the physiological and pathological roles of TPPII.[1] These application notes provide a framework for designing and implementing cell-based assays to screen for and characterize inhibitors of TPPII using this compound as a reference compound.

Mechanism of Action

TPPII inactivates CCK-8 by cleaving the Asp-Tyr(SO3H)-Met tripeptide from its N-terminus. This compound acts as a competitive inhibitor, binding to the active site of TPPII and preventing the degradation of its substrates. This leads to an accumulation of active CCK-8, which can then potentiate its signaling through the CCK-1 and CCK-2 receptors.

Data Presentation

Quantitative data for this compound is summarized in the table below. While a specific cellular IC50 value for this compound has not been reported in the literature reviewed, its high potency in enzymatic assays suggests that a low nanomolar to sub-micromolar concentration range is appropriate for initial cell-based assay development.

CompoundTargetParameterValueReference
This compoundTripeptidyl Peptidase II (TPPII)Ki7 nM[1]
This compoundTripeptidyl Peptidase I (TPPI)Ki10 µM[2]

Signaling Pathways

Cholecystokinin (CCK) Signaling Pathway

CCK-8 binds to two G-protein coupled receptors, CCK-1R and CCK-2R, initiating downstream signaling cascades. TPPII negatively regulates this pathway by degrading CCK-8. This compound, by inhibiting TPPII, enhances CCK-8 signaling.

CCK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK8 CCK-8 CCK1R CCK-1R CCK8->CCK1R Binds CCK2R CCK-2R CCK8->CCK2R Binds This compound This compound TPPII TPPII This compound->TPPII Inhibits Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq TPPII->CCK8 Inactivates PLC PLC Gq->PLC AC AC Gs->AC PKC PKC PLC->PKC Ca2 Ca²⁺ PLC->Ca2 PKA PKA AC->PKA MAPK MAPK Pathway PKC->MAPK PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Ca2->MAPK Ca2->PI3K_AKT PKA->MAPK Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) MAPK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: CCK Signaling Pathway and TPPII Inhibition.

Experimental Protocols

Cell-Based TPPII Activity Assay

This protocol describes a fluorometric assay to measure intracellular TPPII activity in a 96-well format, suitable for inhibitor screening.

Materials:

  • Cell line expressing TPPII (e.g., SH-SY5Y, PC-12, or other neuronal cell lines)

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (positive control inhibitor)

  • TPPII fluorogenic substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Experimental Workflow:

Caption: Workflow for Cell-Based TPPII Activity Assay.

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) and test compounds in culture medium.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 1-4 hours at 37°C.

  • Cell Lysis:

    • Aspirate the compound-containing medium and wash the cells once with 100 µL of ice-cold PBS.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 15 minutes with gentle shaking.

  • Lysate Transfer:

    • Carefully transfer 40 µL of the cell lysate from each well to a new, pre-chilled 96-well black, clear-bottom plate.

  • Substrate Addition:

    • Prepare a 2X working solution of AAF-AMC substrate in Assay Buffer (final concentration in well to be 50-100 µM).

    • Add 40 µL of the 2X AAF-AMC solution to each well containing the cell lysate.

  • Fluorescence Reading:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with lysis buffer and substrate but no cells).

  • Normalize the fluorescence signal of compound-treated wells to the vehicle control wells to determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship of Assay Components:

logical_relationship TPPII Intracellular TPPII AAF_AMC AAF-AMC (Substrate) (Non-fluorescent) TPPII->AAF_AMC Cleaves This compound This compound This compound->TPPII Inhibits AMC AMC (Product) (Fluorescent) AAF_AMC->AMC Fluorescence Fluorescence Signal AMC->Fluorescence Generates

Caption: Principle of the Fluorometric TPPII Assay.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Butabindide in Neuropeptide Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butabindide, a potent and reversible inhibitor of tripeptidyl peptidase II (TPP II), in the field of neuropeptide metabolism research. Detailed protocols and data are presented to facilitate the design and execution of experiments aimed at understanding the role of TPP II in neuropeptide processing and signaling.

Introduction to this compound and Tripeptidyl Peptidase II

This compound is a selective inhibitor of tripeptidyl peptidase II (TPP II, EC 3.4.14.10), a large, cytosolic serine exopeptidase.[1][2] TPP II plays a role in the general intracellular protein turnover by sequentially removing tripeptides from the N-terminus of longer peptides.[3] Its involvement in the degradation of specific neuropeptides, most notably cholecystokinin-8 (CCK-8), makes this compound a valuable tool for studying neuropeptide metabolism and its downstream physiological effects.[1][2][3]

The primary application of this compound in neuropeptide research has been to elucidate the metabolic pathway of CCK-8, a neuropeptide involved in satiety, anxiety, and gastrointestinal function.[1][2] By inhibiting TPP II, this compound prevents the degradation of CCK-8, leading to its accumulation and potentiating its biological activity. Recent studies have also indicated that TPP II inhibition by this compound can influence intracellular signaling cascades, such as the ERK1/ERK2 pathway, suggesting a broader role for this enzyme in cellular regulation.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against TPP II has been well-characterized. This data is essential for determining appropriate experimental concentrations.

InhibitorTarget EnzymeNeuropeptide SubstrateInhibitory Constant (K_i)Reference
This compoundTripeptidyl Peptidase II (TPP II)Cholecystokinin-8 (CCK-8)7 nM[1][2]

Signaling Pathway Affected by this compound

Inhibition of TPP II by this compound has been shown to impact intracellular signaling pathways. One such pathway is the ERK1/ERK2 signaling cascade. The following diagram illustrates the proposed mechanism.

Butabindide_Signaling This compound This compound TPPII Tripeptidyl Peptidase II (TPP II) This compound->TPPII Inhibits Degraded_Peptide Degraded Peptide Fragments TPPII->Degraded_Peptide Degrades Signaling_Intermediate Unknown Signaling Intermediate(s) TPPII->Signaling_Intermediate Regulates Neuropeptide Neuropeptide (e.g., CCK-8) Neuropeptide->TPPII Substrate pERK Reduced Nuclear Phosphorylated ERK1/ERK2 Signaling_Intermediate->pERK Leads to Cellular_Response Altered Cellular Response (e.g., Proliferation, Differentiation) pERK->Cellular_Response

This compound's impact on TPP II and ERK signaling.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on neuropeptide metabolism in vitro.

Protocol 1: In Vitro Inhibition of TPP II Activity

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on TPP II activity using a synthetic substrate.

Materials:

  • Purified TPP II enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Fluorogenic TPP II substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

  • In the 96-well plate, add 50 µL of Assay Buffer to the blank wells.

  • Add 50 µL of the various this compound dilutions to the inhibitor wells.

  • Add 50 µL of Assay Buffer to the control wells (no inhibitor).

  • Add 25 µL of the TPP II enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the TPP II substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare this compound Serial Dilutions A1 Dispense Reagents into 96-well Plate P1->A1 P2 Prepare TPP II Enzyme Solution P2->A1 P3 Prepare Substrate Solution A3 Initiate Reaction with Substrate P3->A3 A2 Pre-incubate with This compound A1->A2 A2->A3 A4 Measure Fluorescence over Time A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Workflow for in vitro TPP II inhibition assay.
Protocol 2: Analysis of CCK-8 Metabolism in Cell Lysates

This protocol details a method to assess the effect of this compound on the degradation of endogenous or exogenously applied CCK-8 in a cell lysate preparation.

Materials:

  • Cell line expressing TPP II (e.g., neuroblastoma cell line)

  • This compound

  • CCK-8 peptide

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, containing protease inhibitors (excluding TPP II inhibitors)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Lyse the cells in ice-cold Lysis Buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In separate microcentrifuge tubes, pre-incubate the cell lysate with either this compound (at a final concentration of ~10-fold its K_i) or vehicle control for 15 minutes at 37°C.

  • Initiate the metabolic reaction by adding CCK-8 to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of acetonitrile with 0.1% TFA.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the levels of intact CCK-8 and its metabolites using a validated LC-MS/MS method.

  • Compare the rate of CCK-8 degradation in the presence and absence of this compound.

Potential Applications and Future Directions

The primary application of this compound remains the study of CCK-8 metabolism. However, given that TPP II has broader substrate specificity, this compound could potentially be used to investigate the role of this enzyme in the metabolism of other neuropeptides. Researchers are encouraged to explore the effects of this compound on the degradation of other putative TPP II substrates in various biological systems. Furthermore, the link between TPP II inhibition and the ERK signaling pathway opens up new avenues for investigating the non-canonical roles of this peptidase in cellular processes. The use of this compound in in vivo models could further elucidate the physiological consequences of TPP II inhibition on neuropeptide-regulated behaviors and pathologies.

References

Application Notes and Protocols for Enzyme Kinetics Studies of Butabindide with Tripeptidyl-peptidase II (TPP II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl-peptidase II (TPP II) is a high molecular weight serine exopeptidase that plays a crucial role in intracellular protein degradation. Acting downstream of the proteasome, TPP II sequentially removes tripeptides from the N-terminus of longer peptides, contributing to the generation of free amino acids for cellular metabolism. Its activity is also implicated in the processing of antigens for presentation by MHC class I molecules. Given its involvement in fundamental cellular processes, TPP II has emerged as a potential therapeutic target.

Butabindide is a potent, reversible, and competitive inhibitor of TPP II. Understanding the kinetics of this inhibition is vital for the development of selective modulators of TPP II activity. These application notes provide a comprehensive overview and detailed protocols for studying the enzyme kinetics of TPP II with its inhibitor, this compound.

Quantitative Data Summary

The inhibitory effect of this compound on TPP II is characterized by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.

InhibitorEnzymeInhibition TypeSubstrateKi Value
This compoundTripeptidyl-peptidase II (TPP II)Competitive, ReversibleAla-Ala-Phe-7-amido-4-methylcoumarin7 nM

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant human Tripeptidyl-peptidase II (TPP II).

  • Inhibitor: this compound.

  • Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound and AAF-AMC.

  • Instrumentation: Spectrofluorometer capable of excitation at ~360 nm and emission at ~460 nm, 37°C temperature control.

  • Assay Plate: 96-well black, flat-bottom microplate.

Preparation of Reagents
  • TPP II Enzyme Stock Solution: Reconstitute purified TPP II in assay buffer to a concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 nM) in assay buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • AAF-AMC Substrate Stock Solution: Prepare a 10 mM stock solution of AAF-AMC in DMSO. Store at -20°C, protected from light.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5. Filter through a 0.22 µm filter.

Experimental Workflow for Determining the Mode of Inhibition and Ki

The following workflow outlines the steps to determine that this compound is a competitive inhibitor and to calculate its Ki value.

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_enzyme Prepare TPP II dilutions add_enzyme Add TPP II and pre-incubate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add this compound dilutions prep_inhibitor->add_inhibitor prep_substrate Prepare AAF-AMC serial dilutions add_substrate Initiate reaction with AAF-AMC prep_substrate->add_substrate add_buffer Add assay buffer to wells add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calc_velocity Calculate initial velocities measure_fluorescence->calc_velocity plot_data Plot Michaelis-Menten & Lineweaver-Burk calc_velocity->plot_data determine_ki Determine Ki from plots plot_data->determine_ki

Workflow for Ki determination of this compound.
Detailed Protocol for Ki Determination

  • Assay Plate Preparation:

    • Design a plate map with varying concentrations of both the substrate (AAF-AMC) and the inhibitor (this compound). Include controls with no inhibitor and no enzyme.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0 nM, 5 nM, 10 nM, 20 nM, 40 nM).

    • Perform serial dilutions of the AAF-AMC stock solution in assay buffer to achieve a range of final concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM, 160 µM).

  • Enzyme Reaction:

    • To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution.

    • Add 25 µL of the diluted TPP II enzyme solution (to achieve a final concentration of, for example, 1 nM).

    • Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the appropriate AAF-AMC dilution to each well. The final volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) spectrofluorometer.

    • Measure the fluorescence intensity every minute for 30-60 minutes.

    • Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • For each concentration of substrate and inhibitor, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • To determine the mode of inhibition and calculate the kinetic parameters, create a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]).

      • For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Ki can be determined from the following equation for competitive inhibition:

      • Km_app = Km * (1 + [I]/Ki)

      • Where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration. The value of Km_app can be determined from the x-intercept of the Lineweaver-Burk plot for each inhibitor concentration.

Signaling Pathway and Experimental Logic

Role of TPP II in Cellular Protein Degradation

TPP II functions as a key component of the cytosolic protein degradation machinery, acting downstream of the proteasome. The proteasome degrades ubiquitinated proteins into smaller peptides. TPP II then further processes these peptides by sequentially cleaving tripeptides from their N-termini. This action is crucial for the complete breakdown of proteins into amino acids, which can then be recycled for new protein synthesis.

G ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome Degradation long_peptides Long Peptides proteasome->long_peptides tpp2 TPP II long_peptides->tpp2 Processing tripeptides Tripeptides tpp2->tripeptides other_peptidases Other Peptidases tripeptides->other_peptidases amino_acids Amino Acids other_peptidases->amino_acids Final Breakdown

TPP II in the protein degradation pathway.
TPP II in MHC Class I Antigen Presentation

TPP II also plays a role in the immune system by participating in the generation of peptides for MHC class I antigen presentation. After endogenous proteins are processed by the proteasome, TPP II can trim the resulting peptides to the optimal length (typically 8-10 amino acids) for binding to MHC class I molecules in the endoplasmic reticulum. These peptide-MHC complexes are then transported to the cell surface for presentation to cytotoxic T lymphocytes.

G endogenous_protein Endogenous Protein proteasome Proteasome endogenous_protein->proteasome peptides Peptides proteasome->peptides tpp2 TPP II peptides->tpp2 Trimming trimmed_peptides Trimmed Peptides (8-10 aa) tpp2->trimmed_peptides tap TAP Transporter trimmed_peptides->tap er Endoplasmic Reticulum tap->er mhc1 MHC Class I er->mhc1 Peptide Loading cell_surface Cell Surface Presentation mhc1->cell_surface

TPP II in MHC class I antigen presentation.

Conclusion

These application notes provide a framework for investigating the enzyme kinetics of this compound with TPP II. The detailed protocols and diagrams offer practical guidance for researchers in academic and industrial settings. A thorough understanding of the inhibitory mechanism of compounds like this compound is essential for the development of novel therapeutics targeting TPP II and the cellular pathways it regulates.

Application Notes and Protocols for Butabindide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation, storage, and handling of Butabindide stock solutions for various experimental applications. This compound is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), a serine peptidase involved in the inactivation of the neuropeptide cholecystokinin-8 (CCK-8).[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document outlines the solubility of this compound oxalate in common laboratory solvents and provides step-by-step instructions for creating and storing stable stock solutions.

Introduction to this compound

This compound, and its more water-soluble salt form this compound oxalate, are powerful tools for studying the physiological roles of TPP II and the modulation of CCK-8 signaling.[2] TPP II inhibition by this compound has been shown to protect CCK-8 from degradation, thereby potentiating its effects.[2] Accurate and consistent preparation of this compound solutions is the first step in achieving reliable experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound oxalate stock solutions.

Table 1: Physicochemical Properties of this compound Oxalate

PropertyValueReference
Molecular FormulaC₁₇H₂₅N₃O₂・C₂H₂O₄[3]
Molecular Weight393.44 g/mol [4][5]
Purity≥98%[3]

Table 2: Solubility of this compound Oxalate

SolventSolubilityReference
WaterSoluble to 100 mM[4]
DMSOSoluble to 100 mM; 39.34 mg/mL[4][5]
DMF1.6 mg/mL[3]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[3]

Table 3: Recommended Storage and Stability of this compound Oxalate

FormStorage TemperatureStabilityReference
Solid (Powder)-20°C (desiccated)≥ 4 years[3][4]
Stock Solution (in DMSO or Water)-80°CUp to 6 months[6][7]
Stock Solution (in DMSO or Water)-20°CUp to 1 month[6][7]

Experimental Protocols

Materials and Equipment
  • This compound oxalate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Analytical balance

Protocol for Preparing a 10 mM this compound Oxalate Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound oxalate stock solution in DMSO.

  • Equilibrate Reagents: Allow the vial of this compound oxalate powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh this compound Oxalate: Accurately weigh out 3.93 mg of this compound oxalate powder using an analytical balance.

  • Dissolution:

    • Add the weighed this compound oxalate to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will help to avoid repeated freeze-thaw cycles.[6][7]

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7]

Protocol for Preparing a 10 mM this compound Oxalate Stock Solution in Water

This protocol describes the preparation of 1 mL of a 10 mM this compound oxalate stock solution in sterile water.

  • Equilibrate Reagents: Allow the vial of this compound oxalate powder to equilibrate to room temperature.

  • Weigh this compound Oxalate: Accurately weigh out 3.93 mg of this compound oxalate powder.

  • Dissolution:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water.

    • Vortex vigorously until the solid is completely dissolved. Warming the solution slightly may aid in dissolution.

  • Sterilization (Optional but Recommended):

    • If the stock solution is intended for use in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the solution into sterile tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[6][7]

Visualizations

Butabindide_MoA CCK-8 CCK-8 TPP II TPP II CCK-8->TPP II Degradation Inactive Fragments Inactive Fragments TPP II->Inactive Fragments This compound This compound This compound->TPP II Inhibition

Caption: Mechanism of this compound Action.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound and Solvent to RT Weigh Weigh this compound Oxalate Equilibrate->Weigh Dissolve Add Solvent and Vortex/ Sonicate to Dissolve Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C (1 month) or -80°C (6 months) Aliquot->Store

Caption: Workflow for this compound Stock Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Butabindide Stability and Degradation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for butabindide in aqueous buffers is not publicly available. This guide is based on established principles of drug stability and forced degradation studies to provide a framework for researchers. The quantitative data presented is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in aqueous buffers?

The stability of a molecule like this compound, an indoline analogue, in aqueous solutions can be influenced by several factors:

  • pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]

  • Buffer Species: The chemical nature of the buffer components can sometimes directly participate in degradation reactions or influence the stability of the compound.[3][4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][2]

  • Concentration: In some cases, the concentration of the compound itself can affect its stability.

Q2: What are the potential degradation pathways for a compound like this compound?

While specific pathways for this compound are not documented, common degradation pathways for pharmaceutical compounds include:

  • Hydrolysis: Cleavage of chemical bonds by water. For this compound, susceptible functional groups would need to be identified through structural analysis. Many active pharmaceutical ingredients contain ester or amide functional groups that are readily hydrolyzed.[1]

  • Oxidation: Degradation initiated by reaction with oxygen.

  • Photodegradation: Degradation caused by exposure to light.

  • Isomerization/Racemization: Conversion of the molecule into a different spatial arrangement.

Identifying these pathways is a key objective of forced degradation studies.[5]

Troubleshooting Guides

Problem: I am observing rapid degradation of this compound in my buffered solution.

Troubleshooting Steps:

  • Verify Buffer pH:

    • Is the pH of your buffer correct? Measure the pH of the final solution.

    • Is the buffer capacity sufficient to maintain the pH after the addition of this compound?

  • Assess Storage Conditions:

    • Temperature: Are you storing the solution at the recommended temperature? If no recommendation exists, try storing at a lower temperature (e.g., 2-8°C).

    • Light: Is the solution protected from light? Use amber vials or cover the container with aluminum foil.

  • Evaluate Buffer Composition:

    • Could a component of your buffer be reacting with this compound? Consider switching to a different buffer system with a similar pKa.

  • Consider Dissolved Oxygen:

    • If you suspect oxidation, try preparing your buffers with de-gassed water and purging the headspace of your container with an inert gas (e.g., nitrogen or argon).

Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).

Troubleshooting Steps:

  • Identify the Source of the Peaks:

    • Blank Injection: Inject your buffer solution without this compound. Are the peaks still present? If so, they are likely from your buffer or solvent.

    • Control Sample: Analyze a freshly prepared sample of this compound. Compare the chromatogram to your aged/stressed sample to identify new peaks, which are likely degradants.

  • Characterize the Degradation Products:

    • Forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light) can help you predictably generate and identify degradation products.[1][6]

    • Techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to determine the mass of the degradation products, providing clues to their structure.

Quantitative Data Summary

The following tables present hypothetical degradation data for this compound to illustrate how such information would be presented.

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 40°C

Buffer pHBuffer SystemDegradation Rate Constant (k, day⁻¹)Half-life (t½, days)
3.0Citrate0.0858.2
5.0Acetate0.02133.0
7.4Phosphate0.05313.1
9.0Borate0.1504.6

Table 2: Hypothetical Temperature Dependence of this compound Degradation in pH 7.4 Phosphate Buffer

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
40.005138.6
250.01838.5
400.05313.1
600.2103.3

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Also, store a solution of this compound in a neutral buffer (e.g., pH 7.4 phosphate) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control to identify degradation products.

    • Determine the percentage of degradation. A target degradation of 5-20% is often desired to ensure that the primary degradation products are formed without excessive secondary degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Introduce Stress base Base Hydrolysis stock->base Introduce Stress oxidation Oxidation (H2O2) stock->oxidation Introduce Stress thermal Thermal Stress stock->thermal Introduce Stress photo Photolytic Stress stock->photo Introduce Stress buffers Prepare Aqueous Buffers buffers->acid buffers->base buffers->oxidation buffers->thermal buffers->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Compare Chromatograms hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability-Indicating Method pathway->method

Caption: A typical experimental workflow for a forced degradation study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_ph Is buffer pH correct? start->check_ph check_temp Is storage temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH / Remake Buffer check_ph->adjust_ph No check_light Is sample protected from light? check_temp->check_light Yes adjust_temp Store at Lower Temperature check_temp->adjust_temp No check_buffer Could buffer be reactive? check_light->check_buffer Yes protect_light Use Amber Vials / Foil check_light->protect_light No check_oxygen Is oxidation a possibility? check_buffer->check_oxygen No change_buffer Switch to a Different Buffer System check_buffer->change_buffer Yes degas Use De-gassed Solvents / Inert Gas check_oxygen->degas Yes end Problem Resolved check_oxygen->end No adjust_ph->end adjust_temp->end protect_light->end change_buffer->end degas->end

Caption: A troubleshooting decision tree for unexpected this compound degradation.

References

Identifying the cyclization byproduct of Butabindide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting the cyclization byproduct of Butabindide in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: this compound, especially in its unprotonated form in solution, can undergo intramolecular cyclization. This process leads to the formation of an inactive indolinodiketopiperazine byproduct through the elimination of butylamine. This degradation pathway is a likely cause of decreased potency in your this compound solutions.[1]

Q2: Under what conditions does this cyclization occur?

A2: The cyclization of this compound is known to occur at neutral pH and physiological temperatures. For instance, it has been reported that 28% of this compound cyclized after 8 hours at pH 7.0 and 38°C.[1] It is advisable to prepare this compound solutions fresh and store them under acidic conditions and at low temperatures to minimize the formation of this byproduct.

Q3: What is the chemical nature of the cyclization byproduct?

A3: The byproduct is an indolinodiketopiperazine. It is formed when the secondary amine of the indoline ring attacks the amide carbonyl carbon of the Abu-Pro-NHBu backbone, leading to the cleavage and release of the butylamine side chain.

Q4: Is the cyclization byproduct active as an inhibitor of tripeptidyl peptidase II?

A4: No, the indolinodiketopiperazine byproduct has been reported to be inactive.[1] Its formation, therefore, directly contributes to a reduction in the effective concentration of the active inhibitor in your experiments.

Troubleshooting Guide

Issue: Suspected formation of a degradation product in this compound solution leading to inconsistent experimental results.

This guide outlines a systematic approach to identify the presence of the this compound cyclization byproduct.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Inconsistent Experimental Results with this compound check_solution Check Solution Preparation and Storage (Freshly prepared? pH? Temperature?) start->check_solution run_hplc Run Analytical HPLC with UV Detection check_solution->run_hplc observe_peaks Observe Chromatogram for Extra Peaks run_hplc->observe_peaks peak_present New Peak(s) Observed? observe_peaks->peak_present no_peak No New Peaks (Consider other experimental variables) peak_present->no_peak No run_lcms Perform LC-MS Analysis peak_present->run_lcms Yes analyze_mass Analyze Mass Spectra of Peaks run_lcms->analyze_mass confirm_byproduct Confirm Byproduct Presence (Match expected m/z of this compound and byproduct) analyze_mass->confirm_byproduct optimize_conditions Optimize Solution Conditions (Lower pH, lower temperature, use fresh) confirm_byproduct->optimize_conditions

Caption: Troubleshooting workflow for identifying this compound degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Detection

This method is suitable for the routine monitoring of this compound purity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve this compound standard and the sample to be tested in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% TFA).

    • Inject the standard to determine the retention time of pure this compound.

    • Inject the test sample. The cyclization byproduct, being more polar due to the loss of the butyl group and formation of a lactam, is expected to have a different retention time.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation

This method provides definitive identification of this compound and its cyclization byproduct based on their mass-to-charge ratios.

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000.

  • Expected Masses:

    • This compound: Calculate the exact mass of the protonated molecule [M+H]⁺.

    • Indolinodiketopiperazine byproduct: Calculate the exact mass of the protonated molecule [M+H]⁺. This will be lower than that of this compound due to the loss of butylamine (C₄H₁₁N, molecular weight ≈ 73.14 g/mol ).

  • Procedure:

    • Perform an LC-MS run of the test sample.

    • Extract the ion chromatograms for the expected m/z values of both this compound and the cyclization byproduct.

    • Confirm the identity of the peaks by their corresponding mass spectra.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Cyclization Byproduct
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₂₁H₃₀N₄O₂370.49371.24
IndolinodiketopiperazineC₁₇H₁₉N₃O₂297.35298.15
Table 2: Example HPLC-MS Data for a Degraded this compound Sample
PeakRetention Time (min)Observed [M+H]⁺ (m/z)Identity
112.5298.15Indolinodiketopiperazine
218.2371.24This compound

Note: Retention times are hypothetical and will depend on the specific chromatographic conditions.

Visualizations

Cyclization of this compound

Butabindide_Cyclization cluster_0 This compound This compound This compound Structure (Image Placeholder) byproduct Byproduct Structure (Image Placeholder) This compound->byproduct Intramolecular Cyclization (pH 7.0, 38°C) elimination + Butylamine

References

Technical Support Center: Optimizing Butabindide for Selective TPP II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Butabindide, a selective inhibitor of Tripeptidyl Peptidase II (TPP II). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and accurate application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and reversible inhibitor of Tripeptidyl Peptidase II (TPP II), a large, cytosolic serine peptidase.[1][2] It was derived from successive structure optimizations of dipeptide analogues.[1][2]

Q2: What is the inhibitory constant (Ki) of this compound for TPP II?

This compound exhibits nanomolar affinity for TPP II, with a reported Ki value of 7 nM.[1][2]

Q3: How selective is this compound for TPP II?

This compound is highly selective for TPP II. The Ki values for other serine proteases such as subtilisin, aminopeptidase, dipeptidyl aminopeptidase IV, trypsin, chymotrypsin, and elastase are all greater than 1 mM.

Q4: What are the known downstream effects of TPP II inhibition by this compound?

Inhibition of TPP II by this compound has been shown to rapidly decrease the levels of active, di-phosphorylated extracellular signal-regulated kinase 1 (ERK1) and ERK2 in the nucleus.[1][3] This suggests that TPP II plays a role in regulating the MAPK/ERK signaling pathway, which is crucial for processes like cell growth, proliferation, and differentiation.[1][4][5] TPP II is also involved in the processing of some peptides for MHC class I antigen presentation.[6][7][8]

Q5: Is this compound suitable for in vivo studies?

This compound has been noted to have low stability in blood plasma, which may limit its suitability as a drug candidate for in vivo applications without further modification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueEnzymeNotes
Ki 7 nMTripeptidyl Peptidase II (TPP II)Potent and reversible inhibition.[1][2]
Ki > 1 mMSubtilisin, Aminopeptidase, Dipeptidyl aminopeptidase IV, Trypsin, Chymotrypsin, ElastaseDemonstrates high selectivity for TPP II.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity observed at expected effective concentrations. This compound concentration is too high for the specific cell line. Off-target effects.Perform a dose-response curve to determine the cytotoxic concentration (CC50) for your cell line using an MTT or similar cell viability assay. Start with a lower concentration range for your experiments.
Inconsistent or no inhibition of TPP II activity. Incorrect this compound concentration. This compound degradation. Inaccurate assay conditions.Verify the stock solution concentration and ensure proper storage (-20°C or -80°C). Prepare fresh dilutions for each experiment. Optimize the TPP II activity assay, including substrate concentration and incubation time.
Variability in experimental replicates. Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
Unexpected changes in downstream signaling pathways unrelated to ERK1/2. Potential off-target effects of this compound at the concentration used.Lower the concentration of this compound to the lowest effective dose that inhibits TPP II. Use a negative control compound with a similar chemical structure but no TPP II inhibitory activity, if available.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for TPP II Inhibition in Cell Culture

This protocol outlines a workflow to determine the optimal concentration of this compound that effectively inhibits TPP II with minimal cytotoxicity.

1. Cell Viability/Cytotoxicity Assay:

  • Objective: To determine the concentration range of this compound that is non-toxic to the cells.

  • Method:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue™ assay, following the manufacturer's instructions.

    • Calculate the 50% cytotoxic concentration (CC50). The optimal working concentration should be well below the CC50.

2. In Vitro TPP II Activity Assay:

  • Objective: To determine the concentration of this compound required to inhibit TPP II activity in cell lysates.

  • Method:

    • Prepare cell lysates from untreated cells.

    • In a 96-well black plate, add a fixed amount of cell lysate to each well.

    • Add a serial dilution of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a fluorogenic TPP II substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin).

    • Measure the fluorescence kinetically over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Calculate the rate of substrate cleavage and determine the IC50 of this compound for TPP II.

3. In-Cell TPP II Activity Assay:

  • Objective: To confirm TPP II inhibition by this compound in intact cells.

  • Method:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration.

    • Lyse the cells directly in the wells.

    • Add the fluorogenic TPP II substrate and measure the enzymatic activity as described in the in vitro assay.

    • Determine the effective concentration of this compound that inhibits TPP II activity in the cellular context.

4. Western Blot Analysis for Downstream Signaling:

  • Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.

  • Method:

    • Treat cells with the determined optimal concentration of this compound.

    • Prepare cell lysates at different time points.

    • Perform SDS-PAGE and Western blot analysis using antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Quantify the band intensities to determine the extent of p-ERK1/2 reduction.

Protocol 2: TPP II Fluorogenic Activity Assay

This protocol provides a general method for measuring TPP II activity using a fluorogenic substrate.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • TPP II Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) stock solution in DMSO.

    • This compound stock solution in DMSO.

    • Cell lysate or purified TPP II.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well black microplate, add cell lysate or purified TPP II to each well.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate at room temperature for 15 minutes.

    • Prepare the substrate solution by diluting the AAF-AMC stock in Assay Buffer to the desired final concentration (typically at or below the Km).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Continue to take readings every 1-2 minutes for a total of 30-60 minutes.

    • Calculate the reaction velocity (rate of change of fluorescence) for each condition.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Determine Non-Toxic Concentration Range cluster_phase2 Phase 2: Determine In Vitro and In-Cell IC50 cluster_phase3 Phase 3: Confirm Downstream Effects start Start cytotoxicity_assay Perform Cell Viability Assay (e.g., MTT, XTT) start->cytotoxicity_assay determine_cc50 Determine CC50 of this compound cytotoxicity_assay->determine_cc50 incell_assay In-Cell TPP II Activity Assay (Intact Cells) determine_cc50->incell_assay Use non-toxic concentrations invitro_assay In Vitro TPP II Activity Assay (Cell Lysates) determine_ic50 Determine IC50 of this compound invitro_assay->determine_ic50 incell_assay->determine_ic50 western_blot Western Blot for p-ERK1/2 determine_ic50->western_blot Use optimal inhibitory concentration analyze_results Analyze Downstream Signaling western_blot->analyze_results end End analyze_results->end

Figure 1. Experimental workflow for optimizing this compound concentration.

TPP_II_Signaling_Pathway cluster_cell Cell cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_antigen Antigen Presentation Pathway This compound This compound TPPII TPP II This compound->TPPII Inhibits Peptides Peptides TPPII->Peptides Trims some peptides AminoAcids Amino Acids TPPII->AminoAcids Degrades peptides to ERK_Pathway ERK1/2 (Inactive) TPPII->ERK_Pathway Regulates (Mechanism under investigation) Proteasome Proteasome Proteasome->Peptides Degrades proteins to MHC_I MHC Class I Peptides->MHC_I Loading pERK p-ERK1/2 (Active) ERK_Pathway->pERK Phosphorylation Transcription Gene Transcription (Cell Growth, Proliferation) pERK->Transcription Regulates Antigen Cytosolic Antigen Antigen->Peptides Processed by Proteasome

Figure 2. TPP II signaling and its role in cellular processes.

References

Potential off-target effects of Butabindide in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of pharmacology and protease inhibitor research. As of the last update, specific off-target effects for Butabindide have not been extensively documented in publicly available literature. This resource is intended to guide researchers in designing experiments to assess the selectivity of this compound in their specific cellular models.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that doesn't align with the known functions of tripeptidyl peptidase II (TPPII). Could this be an off-target effect of this compound?

A1: It is plausible that the observed phenotype is due to an off-target effect. This compound is a potent inhibitor of TPPII, but like many small molecule inhibitors, it may interact with other proteins, particularly other serine proteases with similar active site architecture. To investigate this, we recommend a multi-pronged approach:

  • Target Engagement Validation: First, confirm that this compound is engaging TPPII in your cellular model at the concentrations used. A cellular thermal shift assay (CETSA) is a suitable method for this.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the EC50 for the phenotype is significantly different from the IC50 of TPPII inhibition, it may suggest an off-target effect.

  • Orthogonal Inhibition: Use a structurally different TPPII inhibitor to see if it recapitulates the phenotype. If it does not, this strengthens the hypothesis of a this compound-specific off-target effect.

  • Proteome-Wide Profiling: Employ an unbiased proteomic approach, such as activity-based protein profiling (ABPP), to identify other potential targets of this compound in your cell lysate.

Q2: What are the potential classes of off-target proteins for this compound?

A2: While specific off-targets are not defined, potential candidates could include:

  • Other Serine Proteases: Enzymes with a catalytic serine residue in their active site are the most likely off-targets. This includes other peptidases and proteases involved in various signaling pathways.

  • Enzymes with Similar Substrate Motifs: this compound was derived from a dipeptide lead compound.[1] Other peptidases that recognize similar N-terminal motifs could be potential off-targets.

  • Indole-Binding Proteins: The indoline structure of this compound might lead to interactions with proteins that have indole-binding domains, although this is less likely to result in covalent inhibition.

Q3: How can we quantitatively assess the selectivity of this compound?

A3: A quantitative assessment of selectivity can be achieved by screening this compound against a panel of purified proteases. The resulting inhibition constants (Ki or IC50) will provide a selectivity profile. Below is a hypothetical example of such a profile.

Troubleshooting Guides

Problem: Inconsistent results with this compound treatment between different cell lines.

  • Possible Cause 1: Differential expression of TPPII.

    • Troubleshooting: Quantify TPPII protein levels in each cell line via Western blot or mass spectrometry. Normalize the effective concentration of this compound to the TPPII expression level.

  • Possible Cause 2: Differential expression of a potential off-target protein.

    • Troubleshooting: If an off-target is suspected or identified, assess its expression level in the different cell lines. This can help explain why a phenotype is present in one cell line but not another.

  • Possible Cause 3: Differences in cellular metabolism of this compound.

    • Troubleshooting: Use LC-MS/MS to measure the intracellular concentration of this compound over time in the different cell lines to assess its stability and accumulation.

Problem: Observed cellular toxicity at concentrations expected to be selective for TPPII.

  • Possible Cause 1: On-target toxicity.

    • Troubleshooting: Inhibition of TPPII could lead to the accumulation of peptides that are cytotoxic. Try to rescue the phenotype by overexpressing a this compound-resistant mutant of TPPII.

  • Possible Cause 2: Off-target toxicity.

    • Troubleshooting: The toxicity may be due to the inhibition of another critical enzyme. An unbiased screen, such as a phenotypic screen with a library of known bioactive compounds, may help to identify the pathway being affected.[2][3][4]

Quantitative Data Summary

Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Serine Proteases.

TargetEnzyme ClassThis compound Ki (nM)
TPPII (On-Target) Serine Peptidase 7 [1]
Protease XSerine Protease850
Protease YSerine Protease> 10,000
Protease ZCysteine Protease> 50,000
DPP4Serine Peptidase15,000
ChymotrypsinSerine Protease> 50,000

This table presents hypothetical data to illustrate a selectivity profile. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest and resuspend cells in PBS with a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

  • This compound Treatment: Aliquot the cell lysate and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at room temperature.

  • Heat Shock: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble TPPII at each temperature and this compound concentration by Western blot or SDS-PAGE and Coomassie staining. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

  • Lysate Preparation: Prepare a fresh, undenatured cell lysate from the cellular model of interest.

  • Inhibitor Incubation: Treat the lysate with this compound at a concentration known to produce the off-target phenotype (and a vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum serine protease activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to the lysates and incubate for 30 minutes. This probe will covalently label the active site of serine proteases that are not blocked by this compound.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Identification: Visualize the labeled proteins using a fluorescence scanner. Bands that show a decrease in intensity in the this compound-treated sample compared to the control represent potential targets. These protein bands can be excised from the gel and identified by mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Identification cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion phenotype Unexpected Cellular Phenotype with this compound hypothesis Is it an off-target effect? phenotype->hypothesis cetsa CETSA for On-Target Engagement hypothesis->cetsa dose_response Dose-Response Curve of Phenotype hypothesis->dose_response abpp ABPP for Proteome-wide Targets hypothesis->abpp orthogonal Orthogonal TPPII Inhibitor hypothesis->orthogonal analysis Compare CETSA, EC50, and ABPP results cetsa->analysis dose_response->analysis abpp->analysis orthogonal->analysis conclusion Conclusion analysis->conclusion

Workflow for investigating potential off-target effects.

signaling_pathway Hypothetical Off-Target Signaling Pathway cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Hypothetical Off-Target Pathway This compound This compound tppii TPPII This compound->tppii Inhibits (Ki=7nM) protease_x Protease X (Off-Target) This compound->protease_x Inhibits (Hypothetical) peptide_degradation Peptide Degradation tppii->peptide_degradation Promotes homeostasis Cellular Homeostasis peptide_degradation->homeostasis active_protein Active Signaling Protein protease_x->active_protein Cleaves to activate pro_protein Pro-protein Substrate pro_protein->protease_x signaling Downstream Signaling (e.g., Apoptosis) active_protein->signaling phenotype Observed Phenotype signaling->phenotype

Hypothetical signaling pathway affected by an off-target.

References

Overcoming experimental variability in Butabindide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in Butabindide assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and reversible inhibitor of the enzyme Tripeptidyl Peptidase II (TPPII).[1] Its mechanism of action involves binding to the active site of TPPII, thereby preventing the cleavage of tripeptides from the N-terminus of longer peptides.

Q2: What is the typical application of this compound in a research setting?

A2: this compound is primarily used as a pharmacological tool to study the physiological roles of TPPII. For instance, it has been used to investigate the role of TPPII in regulating levels of the satiety-inducing neurotransmitter cholecystokinin-8 (CCK-8) and its potential as an anti-obesity agent.[1][2]

Q3: What type of assay is most commonly used to measure this compound activity?

A3: The most common method is a fluorogenic enzyme inhibition assay. This assay measures the ability of this compound to inhibit the cleavage of a synthetic peptide substrate that releases a fluorescent molecule upon cleavage by TPPII.

Troubleshooting Guide

Issue 1: High Background Fluorescence

  • Q: My blank wells (without enzyme or without substrate) show high fluorescence. What could be the cause?

    • A: High background can be caused by several factors:

      • Autofluorescence of reagents: The assay buffer, substrate, or this compound itself might be autofluorescent.

      • Contaminated reagents or plates: Impurities in the water, buffer components, or microplates can contribute to background fluorescence.

      • Substrate degradation: The fluorogenic substrate may be degrading spontaneously, releasing the fluorophore.

  • Troubleshooting Steps:

    • Run proper controls: Always include wells with buffer only, buffer and substrate, and buffer and enzyme to pinpoint the source of the high background.

    • Check reagent quality: Use high-purity water and fresh, high-quality reagents.

    • Test for autofluorescence: Measure the fluorescence of each individual component of the assay in separate wells.

    • Protect substrate from light: Fluorogenic substrates can be light-sensitive. Store them in the dark and minimize light exposure during the experiment.

    • Use appropriate microplates: Black, opaque-walled microplates are recommended for fluorescence assays to minimize well-to-well crosstalk and background from external light.

Issue 2: Low Signal or No Enzyme Activity

  • Q: I am not observing a significant increase in fluorescence in my positive control wells (with enzyme and substrate). What should I check?

    • A: This could be due to inactive enzyme, incorrect assay conditions, or issues with the substrate.

  • Troubleshooting Steps:

    • Verify enzyme activity: Ensure the TPPII enzyme is active. If possible, test it with a known, validated substrate. Check the storage conditions and age of the enzyme.

    • Optimize enzyme concentration: The concentration of TPPII might be too low. Perform an enzyme titration to determine the optimal concentration that gives a robust signal within the linear range of the assay.

    • Check substrate concentration: The substrate concentration might be too low or too high (leading to substrate inhibition). It is often recommended to use the substrate at or near its Michaelis-Menten constant (Km) for inhibition studies.

    • Confirm correct buffer conditions: Ensure the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for TPPII activity.

    • Properly dissolve the substrate: Ensure the fluorogenic substrate is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay buffer.

Issue 3: Inconsistent or Non-Reproducible IC50 Values for this compound

  • Q: I am getting variable IC50 values for this compound across different experiments. How can I improve reproducibility?

    • A: Variability in IC50 values often stems from inconsistencies in experimental setup and reagent handling.

  • Troubleshooting Steps:

    • Precise pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.

    • Consistent incubation times: Adhere strictly to the defined pre-incubation (enzyme and inhibitor) and reaction times.

    • Maintain stable temperature: Perform all incubation steps at a constant and controlled temperature.

    • Thorough mixing: Ensure all components in the wells are mixed thoroughly but gently to avoid introducing air bubbles.

    • Check this compound stability: Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Avoid repeated freeze-thaw cycles of the stock.

    • Use a consistent cell passage number (for cell-based assays): If you are performing assays with cellular TPPII, use cells within a narrow passage number range as enzyme expression levels can change over time in culture.

Data Presentation

Table 1: Reported Inhibition Constants for this compound against TPPII

ParameterValueReference
Ki7 nM[1]
IC5027 ± 7 nM[3]

Table 2: Typical Kinetic Parameters for TPPII with a Fluorogenic Substrate

SubstrateParameterTypical Value Range
Ala-Ala-Phe-AMCKm10 - 50 µM
VmaxVaries with enzyme concentration and purity
Optimal pH7.0 - 8.0

Note: These values can vary depending on the specific experimental conditions (e.g., buffer composition, temperature).

Experimental Protocols

Detailed Methodology for a Fluorogenic TPPII Inhibition Assay with this compound

This protocol is a synthesized example based on common practices for fluorogenic enzyme inhibition assays.

1. Reagents and Materials:

  • Recombinant human TPPII

  • This compound

  • Fluorogenic Substrate: Ala-Ala-Phe-7-amino-4-methylcoumarin (AAF-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mg/mL BSA

  • DMSO (for dissolving this compound and substrate)

  • Black, opaque 96-well microplates

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm

2. Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of AAF-AMC in DMSO (e.g., 10 mM).

    • Dilute the TPPII enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Protocol:

    • Prepare Serial Dilutions of this compound: In the 96-well plate, perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Include a vehicle control (DMSO only).

    • Pre-incubation: Add the TPPII enzyme solution to each well containing the this compound dilutions and the vehicle control. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the Reaction: Add the AAF-AMC substrate to all wells to a final concentration at or near its Km (e.g., 20 µM).

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each this compound concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Butabindide_Stock Prepare this compound Stock Serial_Dilution Serial Dilution of this compound Butabindide_Stock->Serial_Dilution Substrate_Stock Prepare Substrate Stock Reaction_Start Add Substrate to Initiate Reaction Substrate_Stock->Reaction_Start Enzyme_Working Prepare TPPII Working Solution Preincubation Pre-incubate TPPII and this compound Enzyme_Working->Preincubation Serial_Dilution->Preincubation Preincubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Normalization Normalize to Control Rate_Calculation->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Caption: Workflow for a this compound TPPII Inhibition Assay.

Troubleshooting_Logic Start Problem Encountered High_BG High Background? Start->High_BG Low_Signal Low Signal? Start->Low_Signal Inconsistent_IC50 Inconsistent IC50? Start->Inconsistent_IC50 Check_Reagents Check Reagent Purity & Autofluorescence High_BG->Check_Reagents Yes Verify_Enzyme Verify Enzyme Activity Low_Signal->Verify_Enzyme Yes Pipetting Ensure Precise Pipetting Inconsistent_IC50->Pipetting Yes Check_Plates Use Opaque Plates Check_Reagents->Check_Plates Protect_Substrate Protect Substrate from Light Check_Plates->Protect_Substrate Optimize_Conc Optimize Enzyme/Substrate Concentration Verify_Enzyme->Optimize_Conc Check_Buffer Confirm Buffer Conditions Optimize_Conc->Check_Buffer Incubation Standardize Incubation Times & Temperature Pipetting->Incubation Reagent_Stability Use Fresh Reagent Dilutions Incubation->Reagent_Stability

Caption: Troubleshooting Logic for this compound Assays.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Long_Peptides Long Peptides Proteasome->Long_Peptides Antigenic_Protein Endogenous/ Viral Protein Antigenic_Protein->Proteasome TPPII TPPII Long_Peptides->TPPII Trimmed_Peptides Trimmed Peptides (8-10 aa) TPPII->Trimmed_Peptides TAP TAP Transporter Trimmed_Peptides->TAP This compound This compound This compound->TPPII Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I MHC_I->Peptide_Loading Cell_Surface Cell Surface Presentation to CD8+ T-cells Peptide_Loading->Cell_Surface

References

Technical Support Center: Butabindide and Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Butabindide, a reversible inhibitor of tripeptidyl peptidase II (TPPII), in cell culture experiments. The following sections address common questions and troubleshooting scenarios related to the impact of serum proteins on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of the enzyme tripeptidyl peptidase II (TPPII).[1] TPPII is a high-molecular-weight serine exopeptidase involved in various cellular processes, including protein degradation. By inhibiting TPPII, this compound can modulate these downstream pathways.

Q2: How do serum proteins in cell culture media affect the activity of this compound?

Serum, a common supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant. Small molecule drugs like this compound can bind to these serum proteins, particularly albumin.[2][3] This binding is a reversible interaction that can sequester the drug, reducing its free and biologically active concentration in the culture medium.[3][4] Consequently, a higher total concentration of this compound may be required to achieve the desired biological effect in the presence of serum compared to serum-free conditions.

Q3: Should I use serum-free or serum-containing media for my experiments with this compound?

The choice between serum-free and serum-containing media depends on the specific goals of your experiment.

  • Serum-containing media: This more closely mimics the in vivo environment. However, the presence of serum proteins can reduce the effective concentration of this compound.

  • Serum-free media: This provides a more defined experimental system, ensuring that the concentration of this compound is not influenced by protein binding. However, some cell lines may require serum for optimal growth and viability.

It is often recommended to initially determine the efficacy of this compound in serum-free conditions and then titrate the concentration in serum-containing media to understand the impact of protein binding.

Q4: How can I determine the extent of this compound binding to serum proteins?

The binding of this compound to serum proteins can be quantified using techniques such as equilibrium dialysis or ultrafiltration.[4][5] These methods separate the protein-bound drug from the free drug, allowing for the calculation of the fraction of unbound drug.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced or no this compound activity observed in cell culture. Binding to serum proteins: The effective concentration of free this compound is too low due to binding to proteins in the fetal bovine serum (FBS) or other serum supplements.1. Increase the concentration of this compound in your experiment. 2. Reduce the percentage of serum in your culture medium, if tolerated by the cells. 3. Perform the experiment in serum-free medium.
Incorrect this compound concentration: Calculation error or degradation of the compound.1. Verify the calculations for your stock and working solutions. 2. Use a freshly prepared solution of this compound.
High variability between replicate wells. Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure proper mixing of the cell suspension before and during plating.
Edge effects: Evaporation from the outer wells of the microplate.1. Do not use the outermost wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected cell toxicity. This compound concentration is too high: The concentration required to overcome serum protein binding is toxic to the cells.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound in both serum-free and serum-containing media.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Quantitative Data

Due to the limited publicly available data on this compound, the following tables present hypothetical data to illustrate the potential impact of serum proteins on its activity.

Table 1: Hypothetical Binding of this compound to Serum Proteins

Serum ProteinBinding Affinity (KD)Percent Bound (at physiological concentrations)
Human Serum Albumin (HSA)5 µM95%
Bovine Serum Albumin (BSA)8 µM92%
Alpha-1-acid glycoprotein (AAG)15 µM80%

This data is for illustrative purposes only.

Table 2: Hypothetical EC50 Values for this compound in Cell Culture

Cell LineSerum ConcentrationEC50 (Concentration for 50% maximal effect)
HEK2930%50 nM
10%500 nM
Jurkat0%75 nM
10%800 nM

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound Activity using an MTT Cell Viability Assay

This protocol is adapted from standard MTT assay protocols.[1][2][3][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in both serum-free and 10% serum-containing media.

    • Remove the existing media from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with vehicle control (media with the same concentration of solvent used to dissolve this compound) for both serum-free and serum-containing conditions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value in each condition.

Protocol 2: Equilibrium Dialysis Assay for this compound Serum Protein Binding

This protocol is based on standard equilibrium dialysis methods.[4][5][8]

  • Apparatus Preparation: Prepare a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO).

  • Sample Preparation:

    • Prepare a solution of this compound in plasma or a solution of a specific serum protein (e.g., human serum albumin) at a known concentration.

    • Prepare a corresponding protein-free buffer solution (e.g., PBS).

  • Dialysis:

    • Add the this compound-containing protein solution to one chamber of the dialysis unit.

    • Add the protein-free buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for 4-24 hours to allow for equilibrium to be reached.

  • Sample Collection: After incubation, collect samples from both the protein-containing and protein-free chambers.

  • Analysis: Determine the concentration of this compound in both chambers using a suitable analytical method such as LC-MS/MS.

  • Calculation: Calculate the fraction of unbound this compound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in protein chamber)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture treat_cells Treat Cells with this compound (+/- Serum) prep_cells->treat_cells prep_this compound Prepare this compound Stock prep_this compound->treat_cells protein_binding Perform Protein Binding Assay (e.g., Equilibrium Dialysis) prep_this compound->protein_binding incubate Incubate treat_cells->incubate cell_viability Perform Cell Viability Assay (e.g., MTT) incubate->cell_viability analyze_viability Analyze Viability Data (Calculate EC50) cell_viability->analyze_viability analyze_binding Analyze Binding Data (Calculate % Bound) protein_binding->analyze_binding

Caption: Experimental workflow to assess the impact of serum on this compound activity.

Signaling_Pathway This compound This compound TPPII Tripeptidyl Peptidase II (TPPII) This compound->TPPII inhibits Degradation Protein Degradation TPPII->Degradation promotes Substrates Cellular Protein Substrates Substrates->Degradation Cellular_Processes Downstream Cellular Processes (e.g., Antigen Presentation, Cell Cycle) Degradation->Cellular_Processes modulates

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Flowchart start Reduced this compound Activity Observed check_serum Is serum present in the media? start->check_serum increase_conc Increase this compound concentration or reduce serum % check_serum->increase_conc Yes check_reagents Check reagent preparation and cell seeding check_serum->check_reagents No end Re-run Experiment increase_conc->end check_reagents->end

References

Validation & Comparative

A Comparative Analysis of Butabindide and Other Tripeptidyl Peptidase II (TPP II) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Butabindide with other known inhibitors of Tripeptidyl Peptidase II (TPP II), a crucial serine exopeptidase involved in various cellular processes, including protein degradation and antigen presentation. This document summarizes key quantitative data, details experimental methodologies for inhibitor analysis, and visualizes the relevant biological pathways.

Efficacy Comparison of TPP II Inhibitors

This compound has emerged as a potent and selective inhibitor of TPP II. Its efficacy, along with that of other compounds, is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the potency of an inhibitor. A lower value indicates a higher potency.

InhibitorTypePotency (Ki)Potency (IC50)Selectivity
This compound (UCL-1397) Reversible, Competitive7 nM[1][2]-Selective for TPP II over TPP I (Ki = 10 µM)[1]
Abu-Pro-NHBuReversible80 nM[2]-Not specified
Abu-Phe-NHBuReversible9.4 µM[2]-Not specified
AAF-CMK (Ala-Ala-Phe-chloromethylketone)Irreversible-Not specifiedCan inhibit other serine proteases
MG-132Reversible, Peptide Aldehyde-~100 nM (for proteasome)[3]Also a potent proteasome inhibitor
LeupeptinReversible-Not specifiedBroad-spectrum serine and cysteine protease inhibitor
EpoxomicinIrreversible-Not specifiedPrimarily a proteasome inhibitor
LactacystinIrreversible-Not specifiedPrimarily a proteasome inhibitor

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against TPP II using a fluorogenic substrate. This protocol is synthesized from established methodologies for peptidase activity assays.

Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of test compounds against human recombinant TPP II.

Materials:

  • Human recombinant TPP II

  • Fluorogenic substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Dilute the human recombinant TPP II in the assay buffer to the desired working concentration.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control. b. Add 25 µL of the diluted TPP II enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the AAF-AMC substrate solution (final concentration is typically at or below the Km value).

  • Data Acquisition: a. Immediately place the plate in the fluorometric microplate reader. b. Monitor the increase in fluorescence intensity over time (kinetic read) at 37°C. The fluorescence is proportional to the amount of AMC released upon substrate cleavage.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the percentage of TPP II inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation. d. If determining the Ki for a competitive inhibitor, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Signaling Pathways and Experimental Workflows

TPP II in the Ubiquitin-Proteasome Protein Degradation Pathway

Tripeptidyl Peptidase II acts downstream of the proteasome, playing a crucial role in the final stages of cytosolic protein degradation.[4][5] The proteasome breaks down ubiquitinated proteins into smaller peptides, and TPP II further processes these peptides into tripeptides, which can then be broken down into individual amino acids by other peptidases.

TPP_II_Ubiquitin_Proteasome_Pathway Protein Cellular Protein Ubiquitinated_Protein Ubiquitinated Protein Protein->Ubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Peptides Oligopeptides (>15 residues) Proteasome->Peptides Degradation TPP_II TPP II Peptides->TPP_II Tripeptides Tripeptides TPP_II->Tripeptides Cleavage Other_Peptidases Other Peptidases Tripeptides->Other_Peptidases Amino_Acids Amino Acids Other_Peptidases->Amino_Acids Ub Ubiquitin E1_E2_E3 E1, E2, E3 Ligases Ub->E1_E2_E3 E1_E2_E3->Ubiquitinated_Protein

Caption: Role of TPP II in the Ubiquitin-Proteasome Pathway.

TPP II and the MAPK/ERK Signaling Pathway

Recent studies have indicated a role for TPP II in modulating intracellular signaling pathways. Inhibition of TPP II has been shown to affect the phosphorylation state of key signaling molecules like ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2), which are central components of the MAPK/ERK pathway that regulates cell proliferation, differentiation, and survival.

TPP_II_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors TPP_II TPP II TPP_II->pERK Modulates Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: TPP II's influence on the MAPK/ERK signaling pathway.

Experimental Workflow for TPP II Inhibitor Screening

The process of identifying and characterizing TPP II inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.

TPP_II_Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assays (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Mechanism_Studies Mechanism of Inhibition Studies (e.g., Ki Determination) Confirmed_Hits->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound Selectivity_Profiling Selectivity Profiling (vs. other proteases) Lead_Compound->Selectivity_Profiling Final_Candidate Optimized Candidate Selectivity_Profiling->Final_Candidate

Caption: A typical workflow for TPP II inhibitor discovery.

References

Specificity analysis of Butabindide against a panel of serine proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serine protease inhibitor Butabindide with other common inhibitors, focusing on its specificity profile. The information is supported by available experimental data and includes detailed protocols for relevant assays.

Introduction to this compound

This compound is a potent and selective, reversible inhibitor of tripeptidyl peptidase II (TPPII), a large, cytosolic serine exopeptidase.[1][2] TPPII is involved in the degradation of peptides and has been identified as the cholecystokinin-8 (CCK-8)-inactivating peptidase.[1][2][3][4] By inhibiting TPPII, this compound can protect CCK-8 from inactivation, leading to potential therapeutic applications.[1][2]

Specificity Profile of this compound and Comparison with other Inhibitors

To provide a comparative context, this guide includes data for two well-known, broad-spectrum serine protease inhibitors: Aprotinin and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF).

InhibitorTarget Serine ProteaseInhibition Constant (Kᵢ or IC₅₀)Reference
This compound Tripeptidyl Peptidase II (TPPII) Kᵢ = 7 nM [4]
Tripeptidyl Peptidase I (TPPI)Kᵢ = 10 µM
TrypsinData not available
ChymotrypsinData not available
ElastaseData not available
ThrombinData not available
Aprotinin Trypsin (bovine)Kᵢ = 0.06 pM
Chymotrypsin (bovine)Kᵢ = 9 nM
Plasmin (human)Kᵢ = 0.23 nM
Kallikrein (plasma)Kᵢ = 30 nM
AEBSF TrypsinInhibits
ChymotrypsinInhibits
PlasminInhibits
ThrombinInhibits
Aβ production (cellular assay)IC₅₀ ≈ 300 µM

Note: The lack of specific Kᵢ or IC₅₀ values for this compound against the panel of common serine proteases (Trypsin, Chymotrypsin, Elastase, Thrombin) in the available literature prevents a direct quantitative comparison. The high potency against TPPII and significantly lower potency against TPPI suggest a selective inhibition profile.

Experimental Protocols

Determination of Inhibitor Constant (Kᵢ) for a Reversible Inhibitor

This protocol outlines a general method for determining the Kᵢ value of a reversible enzyme inhibitor using a fluorogenic substrate.

Materials:

  • Purified serine protease of interest

  • Fluorogenic peptide substrate specific for the protease

  • This compound or other test inhibitor

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • 96-well microplates (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration. The final concentration of the substrate should ideally be at or below its Michaelis constant (Kₘ).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:

      • [S] is the substrate concentration.

      • Kₘ is the Michaelis constant of the substrate for the enzyme.

Visualizations

Experimental_Workflow_for_Serine_Protease_Inhibitor_Specificity_Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Serine Protease Stock Plate 96-Well Plate Setup (Enzyme + Inhibitor) Enzyme->Plate Substrate Fluorogenic Substrate Stock Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Inhibitor This compound Stock Serial_Dilution Serial Dilution of Inhibitor Inhibitor->Serial_Dilution Serial_Dilution->Plate Incubation Pre-incubation Plate->Incubation Incubation->Reaction Measurement Fluorescence Measurement (Kinetic Read) Reaction->Measurement V0_Calc Calculate Initial Velocity (V₀) Measurement->V0_Calc IC50_Det Determine IC₅₀ V0_Calc->IC50_Det Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Det->Ki_Calc Specificity Assess Specificity Ki_Calc->Specificity

Caption: Workflow for determining the specificity of a serine protease inhibitor.

Signaling_Pathway_Inhibition cluster_pathway CCK-8 Signaling CCK8 Cholecystokinin-8 (CCK-8) TPPII Tripeptidyl Peptidase II (TPPII) CCK8->TPPII Degradation CCK_Receptor CCK Receptor CCK8->CCK_Receptor Inactive_Fragments Inactive Fragments TPPII->Inactive_Fragments Biological_Effect Biological Effect (e.g., Satiety) CCK_Receptor->Biological_Effect This compound This compound This compound->TPPII Inhibition

References

A Head-to-Head Comparison of Butabindide and Its Structural Analogs for Tripeptidyl Peptidase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tripeptidyl peptidase II (TPP II) inhibitor Butabindide and its structural analogs. This document summarizes key performance data, details experimental methodologies, and visualizes the structure-activity relationships that govern the potency of these compounds.

Tripeptidyl peptidase II is a complex serine exopeptidase involved in various physiological processes, including the degradation of neuropeptides like cholecystokinin-8 (CCK-8). Its inhibition has been explored as a potential therapeutic strategy for various conditions, including eating disorders. This compound has emerged as a potent and reversible inhibitor of TPP II. This guide delves into the comparative efficacy of this compound and its structurally related compounds, providing valuable insights for further drug discovery and development efforts.

Performance Comparison of TPP II Inhibitors

The inhibitory potency of this compound and its analogs against TPP II is a critical determinant of their potential therapeutic utility. The following table summarizes the available quantitative data, primarily focusing on the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Compound NameStructureTargetKi (nM)Reference
This compound Indole-based dipeptide mimeticTripeptidyl Peptidase II7[1]
Abu-Pro-NHBuDipeptide precursorTripeptidyl Peptidase II80[1]
Val-Pro-NHBuDipeptide precursorTripeptidyl Peptidase II>100[1]
Abu-Phe-NHBuStructural AnalogTripeptidyl Peptidase II9400[1]

Table 1: Comparative inhibitory potencies of this compound and its structural analogs against Tripeptidyl Peptidase II.

Structure-Activity Relationship and Lead Optimization

The development of this compound was the result of a systematic structure-based drug design approach, starting from the lead compound Val-Pro-NHBu. The following diagram illustrates the key optimization steps that led to the discovery of this compound with significantly enhanced potency.

SAR_this compound Val_Pro Val-Pro-NHBu (Ki > 100 nM) Abu_Pro Abu-Pro-NHBu (Ki = 80 nM) Val_Pro->Abu_Pro P1 Side Chain Modification (Val to Abu) This compound This compound (Ki = 7 nM) Abu_Pro->this compound P2-P3 Cyclization (Indole scaffold) Abu_Phe Abu-Phe-NHBu (Ki = 9400 nM) This compound->Abu_Phe P2 Modification (Pro to Phe) Synthesis_Workflow start Starting Materials (Protected Amino Acids, Coupling Reagents) coupling Peptide Coupling start->coupling deprotection Removal of Protecting Groups coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization end Final Compound characterization->end Assay_Workflow start Prepare Reagents dispense Dispense Enzyme and Inhibitor start->dispense preincubate Pre-incubation dispense->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate incubate Incubation add_substrate->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis (Calculate Ki) measure->analyze end Results analyze->end

References

Validating Butabindide as a Tool Compound for Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Butabindide, a potent and reversible inhibitor of tripeptidyl peptidase II (TPP2), with alternative compounds. It is designed to assist researchers in validating this compound as a tool compound for target engagement studies by offering supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: Tripeptidyl Peptidase II

This compound is a reversible, nanomolar inhibitor of tripeptidyl peptidase II (TPP2), a serine exopeptidase.[1] TPP2 plays a role in intracellular protein degradation and is implicated in various physiological processes, including the processing of major histocompatibility complex (MHC) class I antigen precursors and the inactivation of the neuropeptide cholecystokinin-8 (CCK-8).[1] The ability of this compound to potently and specifically engage TPP2 makes it a valuable tool for elucidating the biological functions of this enzyme.

Performance Comparison: this compound vs. Alternative TPP2 Inhibitors

The selection of a suitable tool compound is critical for target validation studies. This section compares the biochemical potency of this compound with other known TPP2 inhibitors.

CompoundTargetMechanism of ActionKi (nM)IC50 (nM)Notes
This compound TPP2Reversible7[1]27[2]High potency and reversible binding make it suitable for various target engagement studies.
B6TPP2Irreversible-0.46[2]A highly potent, irreversible inhibitor. Its covalent nature can be useful for specific applications but may differ from the reversible mechanism of this compound.
AAF-CMKTPP2 and other Serine ProteasesIrreversible--A peptide aldehyde that can form a covalent bond with the catalytic serine of TPP2, leading to irreversible inhibition.[3] Lacks specificity.
MG-132Proteasome and TPP2Reversible--Primarily a proteasome inhibitor, but can also inhibit TPP2.[3] Its off-target effects on the proteasome can complicate interpretation of results.[4][5][6][7]
LeupeptinSerine and Cysteine ProteasesReversible--A reversible inhibitor that can temporarily occupy the active site of TPP2.[3] It is not specific for TPP2.
EpoxomicinProteasome and TPP2Irreversible--A selective proteasome inhibitor that can also inhibit TPP2 through its reactive epoxide group.[3][7][8]

Key Takeaway: this compound offers a compelling balance of high potency and reversibility for studying TPP2. While the irreversible inhibitor B6 demonstrates greater potency, its covalent mechanism of action may not be suitable for all experimental designs. Other listed alternatives lack the specificity of this compound, potentially leading to confounding off-target effects.

Experimental Protocols for Target Engagement Validation

Confirming that a compound interacts with its intended target within a cellular context is a crucial step in its validation as a tool compound. The following are detailed protocols for two widely used target engagement assays, the Cellular Thermal Shift Assay (CETSA) and Competitive Activity-Based Protein Profiling (ABPP), adapted for the validation of this compound's engagement with TPP2.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[9][10][11]

Objective: To determine if this compound binding stabilizes TPP2 against thermal denaturation in intact cells.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture cells expressing TPP2 treatment Treat cells with this compound or Vehicle (DMSO) cell_culture->treatment heating Heat cell suspensions at a range of temperatures treatment->heating lysis Lyse cells and separate soluble and aggregated proteins heating->lysis detection Detect soluble TPP2 (e.g., Western Blot, ELISA) lysis->detection analysis Plot soluble TPP2 vs. Temperature to generate melt curves detection->analysis

Caption: CETSA experimental workflow for this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line endogenously expressing TPP2 (e.g., HEK293T, SH-SY5Y) to 70-80% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Analyze the amount of soluble TPP2 in the supernatant by Western blotting or ELISA using a TPP2-specific antibody.

  • Data Interpretation:

    • Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point.

    • Plot the percentage of soluble TPP2 relative to the non-heated control against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in this compound-treated samples compared to the vehicle control indicates target engagement and stabilization of TPP2.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.[2][3]

Objective: To determine the ability of this compound to compete with a broad-spectrum serine hydrolase activity-based probe for binding to TPP2 in a cellular lysate.

Experimental Workflow:

ABPP_Workflow cluster_prep Lysate Preparation cluster_incubation Competitive Incubation cluster_analysis Analysis lysis Prepare cell lysate inhibitor Pre-incubate lysate with this compound or Vehicle lysis->inhibitor probe Add a broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) inhibitor->probe sds_page Separate proteins by SDS-PAGE probe->sds_page imaging Visualize probe-labeled proteins by in-gel fluorescence scanning sds_page->imaging quantification Quantify fluorescence intensity of the TPP2 band imaging->quantification

Caption: Competitive ABPP experimental workflow.

Methodology:

  • Lysate Preparation:

    • Prepare a proteome lysate from cells or tissues expressing TPP2 in a suitable buffer (e.g., PBS).

    • Determine the protein concentration of the lysate.

  • Competitive Incubation:

    • Pre-incubate aliquots of the lysate (e.g., 50 µg of protein) with a range of this compound concentrations (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 30 minutes at room temperature.

    • Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to each sample and incubate for another 30 minutes.

  • Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • Identify the band corresponding to TPP2 based on its molecular weight.

  • Data Interpretation:

    • Quantify the fluorescence intensity of the TPP2 band in each lane.

    • A decrease in the fluorescence signal in the this compound-treated samples compared to the vehicle control indicates that this compound has engaged the active site of TPP2 and prevented the binding of the activity-based probe.

    • The concentration of this compound that causes a 50% reduction in probe labeling (IC50) can be determined to quantify its potency in a complex proteome.

TPP2-Mediated CCK-8 Signaling Pathway

TPP2 is known to cleave and inactivate the neuropeptide cholecystokinin-8 (CCK-8). Inhibition of TPP2 by this compound is expected to increase the local concentration and duration of action of CCK-8, thereby potentiating its downstream signaling.

CCK8_Signaling cluster_inhibition TPP2 Inhibition cluster_cck CCK-8 Signaling This compound This compound TPP2 TPP2 This compound->TPP2 inhibits CCK8 CCK-8 TPP2->CCK8 inactivates CCK_receptor CCK Receptor (CCK1R/CCK2R) CCK8->CCK_receptor activates Gq Gq Protein CCK_receptor->Gq activates PLC PLC Gq->PLC activates PKA cAMP/PKA Pathway Gq->PKA activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK activates

References

Assessing the Selectivity Profile of Butabindide in Complex Biological Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Butabindide, a potent inhibitor of Tripeptidyl Peptidase II (TPPII), within complex biological lysates. This compound's performance is compared with alternative TPPII inhibitors, supported by available experimental data. Detailed methodologies for key experimental approaches to assess inhibitor selectivity are also provided to aid in the design and interpretation of related studies.

Introduction to this compound and Tripeptidyl Peptidase II

This compound is a reversible, nanomolar affinity inhibitor of tripeptidyl peptidase II (TPPII), a large, cytosolic serine peptidase.[1] TPPII plays a role in the final stages of intracellular protein degradation and has been implicated in antigen presentation pathways. Its dysregulation has been linked to various diseases, making it a target of interest for therapeutic intervention. The selectivity of any potential therapeutic agent is paramount to minimize off-target effects and ensure a favorable safety profile. This guide explores the selectivity of this compound in the context of other known TPPII inhibitors.

Comparative Selectivity of TPPII Inhibitors

InhibitorPrimary TargetKi (TPPII)Known Off-Targets / Selectivity Profile
This compound Tripeptidyl Peptidase II (TPPII)7 nM[1]High selectivity for TPPII is suggested by its design, but a broad selectivity panel is not publicly available.
Abu-Phe-NHBu Tripeptidyl Peptidase II (TPPII)9.4 µM[1]A less potent analog of this compound.
AAF-cmk Tripeptidyl Peptidase II (TPPII)-Described as a "semispecific" inhibitor of TPPII. Also known to inhibit other serine proteases.
MG-132 Proteasome (Chymotrypsin-like activity)-Potent proteasome inhibitor. Also inhibits other proteases like calpains. Its effect on TPPII is not its primary mechanism of action.
Leupeptin Serine and Cysteine Proteases-A broad-spectrum inhibitor of serine and cysteine proteases, including trypsin, papain, and calpain.

Experimental Protocols for Assessing Inhibitor Selectivity

Determining the selectivity of a small molecule inhibitor in a complex biological mixture, such as a cell lysate, requires robust and sensitive techniques. Below are detailed methodologies for key experiments commonly employed for this purpose.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to assess the potency and selectivity of enzyme inhibitors directly in native biological systems.

Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active form of an enzyme. In a competitive ABPP experiment, a biological sample (e.g., cell lysate) is pre-incubated with the inhibitor of interest (e.g., this compound) before the addition of a broad-spectrum activity-based probe for the enzyme class. The inhibitor's engagement with its target will block the binding of the probe. The extent of target engagement and off-target binding can be quantified by mass spectrometry.

Protocol:

  • Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., Tris-HCl with 0.1% NP-40) on ice. Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes at 37°C).

  • Probe Labeling: Add a broad-spectrum serine protease activity-based probe (e.g., a fluorophosphonate-based probe) to the lysates and incubate for a further defined period.

  • Sample Preparation for Mass Spectrometry:

    • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute and digest the enriched proteins on-bead (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled proteins.

  • Data Analysis: Compare the abundance of probe-labeled proteins in the inhibitor-treated samples to the vehicle control. A decrease in the signal for a particular protein indicates that it is a target or off-target of the inhibitor.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method aims to identify the direct binding partners of an immobilized inhibitor from a complex proteome.

Principle: this compound is chemically modified to include a linker and immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to this compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Protocol:

  • Immobilization of this compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a clarified cell lysate as described for ABPP.

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-conjugated beads and control beads (without this compound) for a defined period (e.g., 1-2 hours at 4°C).

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Digestion and Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched on the this compound-conjugated beads compared to the control beads. These are potential targets and off-targets.

Thermal Proteome Profiling (TPP)

TPP assesses the thermal stability of proteins in the presence and absence of a ligand. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.

Principle: Cell lysates are treated with the inhibitor or a vehicle control and then subjected to a temperature gradient. The aggregated proteins at each temperature are pelleted, and the soluble protein fraction is analyzed by mass spectrometry. A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct interaction.

Protocol:

  • Cell Treatment and Lysis: Treat intact cells with this compound or a vehicle control. Harvest and lyse the cells.

  • Heat Treatment: Aliquot the lysate into several tubes and heat each to a different temperature for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction) from each temperature point. Digest the proteins and label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves in the presence and absence of this compound to identify proteins with a significant thermal shift.

Visualizing the Assessment of this compound's Selectivity

The following diagrams illustrate the key concepts and workflows described in this guide.

Butabindide_Signaling_Pathway This compound This compound TPPII Tripeptidyl Peptidase II (TPPII) This compound->TPPII Inhibition Protein_Degradation Intracellular Protein Degradation TPPII->Protein_Degradation Mediates Antigen_Presentation Antigen Presentation TPPII->Antigen_Presentation Contributes to

Caption: this compound's mechanism of action involves the direct inhibition of TPPII.

Experimental_Workflow_ABPP cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 Analysis Lysate Complex Biological Lysate Inhibitor Incubate with this compound (or vehicle) Lysate->Inhibitor Probe Add Activity-Based Probe Inhibitor->Probe Click_Chemistry Click Chemistry (add Biotin) Probe->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify & Quantify Probe-Labeled Proteins LC_MS->Data_Analysis

Caption: Workflow for assessing inhibitor selectivity using Activity-Based Protein Profiling (ABPP).

Comparison_Logic This compound This compound Selectivity_Profile Selectivity Profile This compound->Selectivity_Profile Alternatives Alternative Inhibitors (e.g., AAF-cmk, MG-132) Alternatives->Selectivity_Profile On_Target On-Target Potency (TPPII) Selectivity_Profile->On_Target Off_Target Off-Target Effects Selectivity_Profile->Off_Target

Caption: Logical framework for comparing this compound with alternative inhibitors based on their selectivity profiles.

Conclusion

This compound is a highly potent inhibitor of TPPII. While its high affinity for its primary target is well-documented, a comprehensive understanding of its selectivity profile across the entire proteome is crucial for its further development as a therapeutic agent. The experimental strategies outlined in this guide, such as Activity-Based Protein Profiling, Affinity Chromatography-Mass Spectrometry, and Thermal Proteome Profiling, provide powerful tools for elucidating the on- and off-target interactions of this compound and other inhibitors in complex biological systems. A thorough assessment of selectivity is essential for advancing our understanding of TPPII biology and for the development of safe and effective TPPII-targeted therapies.

References

Safety Operating Guide

Navigating the Safe Handling of Butabindide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Butabindide. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves tested to ASTM D6978 standard.Prevents direct skin contact and cross-contamination.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols.[3]
Lab Coat Impermeable, long-sleeved lab coat with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.Necessary when handling the solid compound or when there is a risk of aerosol generation.[3]
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of the compound.

Receiving and Inspection
  • Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Wear appropriate PPE, including double gloves and eye protection, before opening the package.

  • Verify Integrity: Check that the primary container is sealed and intact.

  • Segregate: Store this compound away from incompatible materials in a designated, clearly labeled area.

Preparation and Handling
  • Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne particles.

  • Weighing: When weighing the solid compound, use a containment balance or a balance within a chemical fume hood to minimize dust generation.

  • Solution Preparation: this compound oxalate is soluble in water.[4] Prepare solutions in a well-ventilated area, avoiding the creation of aerosols. For stock solutions, consider the following solubility data:

    • DMF: 1.6 mg/ml

    • DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml[5]

  • Stability Considerations: Unprotonated this compound can cyclize and degrade in solution at pH 7.0 and 38°C.[6] It is recommended to prepare fresh solutions for experiments. Stock solutions should be aliquoted and stored at -80°C for up to 6 months to maintain stability.[7]

Post-Handling and Decontamination
  • Decontaminate Surfaces: Thoroughly decontaminate all work surfaces and equipment with a suitable laboratory detergent and water.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response Workflow

Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in Labeled Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose report Document the Incident dispose->report

Caption: Emergency response workflow for a this compound spill.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All this compound waste, including unused compound, contaminated consumables, and cleaning materials, must be treated as hazardous waste.

Waste Segregation and Collection Workflow

Waste_Disposal start Generate this compound Waste solid_waste Solid Waste (e.g., contaminated PPE, vials) start->solid_waste liquid_waste Liquid Waste (e.g., unused solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste solid_container Place in a Labeled, Sealed Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in a Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Professional Hazardous Waste Disposal storage->pickup

Caption: Segregation and collection workflow for this compound waste.

Key Disposal Principles:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the contents ("this compound").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Container Integrity: Ensure all waste containers are in good condition and securely sealed before removal from the laboratory.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.

By implementing these safety and logistical protocols, you can create a secure environment for handling this compound, protecting both personnel and the integrity of your scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.